molecular formula C31H33N5O4S2 B609890 Pefabloc CAS No. 2131171-67-8

Pefabloc

Cat. No.: B609890
CAS No.: 2131171-67-8
M. Wt: 603.76
InChI Key: PIFQUSTVOQWPJQ-NMXAJACMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pefabloc, the trade name for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is an irreversible serine protease inhibitor with broad specificity that is extensively used in biochemical research and biopharmaceutical downstream purification processes . Its primary research value lies in inhibiting the detrimental effects of proteases—such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin—during the isolation and purification of proteins, thereby significantly improving the yield and stability of desired protein products . A key advantage of this compound over similar inhibitors like PMSF is its superior water solubility, stability across a wider pH range, and lower toxicity toward eukaryotic cells, making it particularly suitable for applications involving recombinant protein production and cell fermentation . Furthermore, this compound demonstrates potent inhibitory activity against non-protease enzymes, most notably Platelet-Activating Factor (PAF)-degrading acetylhydrolase, establishing it as a valuable tool for lipid metabolism studies . It is also effectively used to inactivate resilient proteases like proteinase K during molecular biology techniques such as chromosomal DNA preparation for pulsed-field gel electrophoresis (PFGE), protecting the integrity of DNA and subsequent enzymatic reactions . The compound acts as a sulfonylating agent, covalently modifying the active-site serine residue of target enzymes to form a stable sulfonyl enzyme derivative, leading to permanent inactivation . In cellular biology, this compound is instrumental in cholesterol regulation research due to its ability to selectively inhibit Site-1 Protease (S1P) in the Golgi apparatus, thereby preventing the activation of sterol regulatory element-binding proteins (SREBP) and allowing for the characterization of downstream effects on lipid homeostasis . This combination of broad inhibitory specificity, efficacy in complex biological fluids, and favorable physicochemical properties makes this compound SC a versatile and critical reagent in the laboratory.

Properties

CAS No.

2131171-67-8

Molecular Formula

C31H33N5O4S2

Molecular Weight

603.76

IUPAC Name

1-((S)-3-(3-carbamimidoylphenyl)-2-(naphthalene-2-sulfonamido)propanoyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C31H33N5O4S2/c32-29(33)24-9-3-6-21(16-24)17-28(35-42(39,40)27-13-12-22-7-1-2-8-23(22)18-27)31(38)36-14-4-10-25(20-36)30(37)34-19-26-11-5-15-41-26/h1-3,5-9,11-13,15-16,18,25,28,35H,4,10,14,17,19-20H2,(H3,32,33)(H,34,37)/t25?,28-/m0/s1

InChI Key

PIFQUSTVOQWPJQ-NMXAJACMSA-N

SMILES

O=C(N1CCCC(C(NCC2=CC=CS2)=O)C1)[C@H](CC3=CC(C(N)=N)=CC=C3)NS(C4=CC5=CC=CC=C5C=C4)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pefabloc;  Pefabloc PL

Origin of Product

United States

Foundational & Exploratory

Pefabloc® SC vs. PMSF: A Technical Guide to Serine Protease Inhibition in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of protein purification, safeguarding the integrity of the target protein from enzymatic degradation is paramount. Proteases, particularly serine proteases, are ubiquitous and can significantly compromise the yield and quality of the final product. Phenylmethylsulfonyl fluoride (PMSF) has historically been a widely used serine protease inhibitor. However, its significant drawbacks in terms of toxicity and instability in aqueous solutions have led to the adoption of more robust alternatives. Pefabloc® SC (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride), also known as AEBSF, has emerged as a superior substitute, offering enhanced safety, stability, and comparable or even improved inhibitory efficacy. This technical guide provides an in-depth comparison of this compound® SC and PMSF, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in making informed decisions for their protein purification workflows.

Mechanism of Action: Irreversible Inhibition of Serine Proteases

Both this compound® SC and PMSF belong to the sulfonyl fluoride class of compounds and function as irreversible inhibitors of serine proteases.[1][2] Serine proteases are characterized by a highly reactive serine residue within their active site, which is part of a catalytic triad.[1][3] The mechanism of inhibition involves the covalent modification of this active site serine. The sulfonyl fluoride group of the inhibitor reacts with the hydroxyl group of the serine residue, leading to the formation of a stable sulfonyl-enzyme complex.[1][4] This modification effectively and irreversibly inactivates the protease, preventing it from cleaving its target peptide bonds.[1][5]

cluster_0 Serine Protease Active Site cluster_1 Inhibitor Serine_OH Serine-OH Inactivated_Enzyme Inactive Sulfonyl-Enzyme Complex (R-SO2-O-Serine) Serine_OH->Inactivated_Enzyme Sulfonylation Catalytic_Triad Catalytic Triad (His, Asp) Inhibitor_SF This compound SC / PMSF (R-SO2F) Inhibitor_SF->Inactivated_Enzyme

Mechanism of Irreversible Inhibition

Comparative Analysis: Key Physicochemical and Inhibitory Properties

This compound® SC offers several distinct advantages over PMSF, primarily concerning its solubility, stability, and safety profile. These differences are critical in the context of designing robust and reproducible protein purification protocols.

Data Presentation: this compound® SC vs. PMSF
PropertyThis compound® SC (AEBSF)PMSF (Phenylmethylsulfonyl fluoride)References
Molecular Weight 239.7 g/mol 174.2 g/mol [1][6]
Solubility Highly soluble in water and aqueous buffers (up to 100 mg/mL)Sparingly soluble in water; typically dissolved in organic solvents (e.g., isopropanol, ethanol, DMSO)[2][6][7]
Stability in Aqueous Solution Relatively stable, especially at acidic to neutral pH. Half-life of ~6 hours at pH 7.0 and 37°C.Highly unstable in aqueous solutions. Half-life can be as short as 35 minutes at alkaline pH.[1][4][6]
Toxicity Non-toxic (LD50 = 2.8 g/kg, oral in mice)Highly toxic; a neurotoxin and cholinesterase inhibitor.[1][8][9]
Working Concentration 0.1 - 1.0 mg/mL (0.4 - 4 mM)17 - 170 µg/mL (0.1 - 1 mM)[2][6]
Inhibitory Activity Comparison

The inhibitory potency of this compound® SC is comparable or superior to that of PMSF against a range of common serine proteases.

Target ProteaseThis compound® SC (IC50)PMSF (General Information)References
Trypsin0.081 mMEffective inhibitor[10][11]
Chymotrypsin0.044 mMEffective inhibitor[10][11]
Thrombin0.92 mMEffective inhibitor, but activity is delayed in the presence of serum albumin.[1][2][10][11]
Plasmin1.99 mMEffective inhibitor[10][11]
Kallikrein2.86 mM (Glandular)Effective inhibitor[10][11]

IC50 values for this compound® SC were determined at pH 7.0 and 25°C after a 15-minute incubation.[10][11]

Experimental Protocols

Preparation of Stock Solutions

This compound® SC:

  • Stock Concentration: 100 mM (24 mg/mL)

  • Solvent: Distilled water or aqueous buffer.

  • Procedure: Dissolve this compound® SC powder in the chosen solvent to the final desired concentration. The resulting solution will be acidic and can be stored in aliquots at -15 to -25°C for 1 to 2 months.[2][8]

  • Note: It is recommended to store this compound® SC stock solutions under acidic conditions and add them to the biological sample shortly before use to minimize hydrolysis, especially in buffers with a pH of 7.0 or higher.[1]

PMSF:

  • Stock Concentration: 100 mM (17.4 mg/mL) or 200 mM (34.8 mg/mL)

  • Solvent: Anhydrous isopropanol, ethanol, or DMSO.

  • Procedure: Dissolve PMSF powder in the organic solvent. Gentle heating or sonication may be required to fully dissolve the compound.[7][9]

  • Storage: Store the stock solution at -20°C for up to 3-9 months.[7][12]

  • Critical Note: PMSF is highly unstable in aqueous solutions. The stock solution must be added to the lysis buffer immediately before use.[6][7]

Application in Protein Purification

The following is a generalized workflow for incorporating this compound® SC or PMSF into a protein purification protocol starting from cell lysis.

Cell_Harvest Cell Harvest Resuspend Resuspend Cells in Lysis Buffer Cell_Harvest->Resuspend Add_Inhibitor Add this compound® SC (0.1-1 mg/mL) or PMSF (0.1-1 mM) immediately before lysis Resuspend->Add_Inhibitor Cell_Lysis Cell Lysis (e.g., sonication, French press) Add_Inhibitor->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Supernatant Collect Supernatant (Crude Lysate) Clarification->Supernatant Chromatography Chromatography (e.g., Affinity, Ion Exchange) Supernatant->Chromatography Elution Elution of Target Protein Chromatography->Elution Analysis Analysis (SDS-PAGE, Western Blot) Elution->Analysis

Protein Purification Workflow

Protocol Steps:

  • Prepare Lysis Buffer: Prepare the appropriate lysis buffer for your target protein. Do not add the serine protease inhibitor at this stage.

  • Harvest and Resuspend Cells: Harvest the cells and resuspend the cell pellet in the prepared lysis buffer. Keep the suspension on ice.

  • Add Inhibitor: Immediately before proceeding with cell lysis, add the this compound® SC or PMSF stock solution to the cell suspension to achieve the desired final working concentration.

    • This compound® SC: Add directly from the aqueous stock solution to a final concentration of 0.1 to 1.0 mg/mL (0.4 to 4 mM).[2]

    • PMSF: Add from the organic solvent stock solution to a final concentration of 0.1 to 1 mM. Ensure thorough mixing. Due to its short half-life in aqueous solutions, it is crucial to add PMSF at every purification step.[6]

  • Cell Lysis: Proceed with the chosen cell lysis method (e.g., sonication, high-pressure homogenization).

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the clarified supernatant containing the soluble proteins.

  • Downstream Purification: Proceed with subsequent purification steps, such as chromatography. For protocols involving PMSF, it is advisable to add fresh PMSF to buffers used in subsequent steps to counteract its rapid degradation.[6]

Logical Framework for Inhibitor Selection

The choice between this compound® SC and PMSF should be guided by considerations of safety, experimental reproducibility, and the specific requirements of the purification protocol.

Start Choice of Serine Protease Inhibitor Safety Is laboratory safety a primary concern? Start->Safety Aqueous_Stability Is stability in aqueous buffer critical? Safety->Aqueous_Stability Yes PMSF Consider PMSF (with caution) Safety->PMSF No Reproducibility Is high experimental reproducibility required? Aqueous_Stability->Reproducibility Yes Aqueous_Stability->PMSF No Live_Cells Will the inhibitor be used with live cells? Reproducibility->Live_Cells Yes Reproducibility->PMSF No This compound Choose this compound® SC Live_Cells->this compound Yes Live_Cells->PMSF No

Decision-Making Flowchart

Conclusion

This compound® SC presents a clear and advantageous alternative to PMSF for the inhibition of serine proteases during protein purification. Its non-toxic nature significantly enhances laboratory safety.[8] Furthermore, its high solubility and superior stability in aqueous buffers ensure consistent and reliable protease inhibition throughout the purification workflow, contributing to higher yields and purer protein preparations.[13][14] While PMSF can be an effective inhibitor, its inherent toxicity and instability necessitate careful handling and repeated additions, introducing potential variability into the experimental process.[6][9] For researchers and drug development professionals seeking a safer, more stable, and equally potent serine protease inhibitor, this compound® SC is the recommended choice for modern protein purification protocols.

References

Pefabloc SC in Aqueous Solutions: A Technical Guide to Stability and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pefabloc SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a widely utilized irreversible serine protease inhibitor. Its efficacy is critically dependent on its stability in aqueous solutions, a factor significantly influenced by both pH and temperature. This technical guide provides an in-depth analysis of this compound SC stability, offering quantitative data, detailed experimental methodologies, and visual representations of its hydrolysis pathway and stability assessment workflows.

Core Principles of this compound SC Stability

This compound SC's active component, AEBSF, is susceptible to hydrolysis, particularly in neutral to alkaline conditions. This process renders the inhibitor inactive, forming 4-(2-aminoethyl) benzenesulfonic acid. The rate of this hydrolysis is accelerated by increases in pH and temperature.[1][2] Consequently, understanding the kinetics of this degradation is paramount for its effective application in experimental and biopharmaceutical processes.

Quantitative Stability Data

The stability of this compound SC in aqueous solutions is best understood through its half-life under various conditions. The following tables summarize the available quantitative data.

Table 1: Half-life of this compound SC in Working Solutions

pHTemperature (°C)Half-life
7.037~6 hours
7.5372 hours

Data sourced from product datasheets and kinetic studies.[1]

Table 2: Stability of this compound SC Stock Solutions

ConcentrationSolventStorage Temperature (°C)Stability Duration
100 mMDistilled Water-15 to -251 to 2 months

Note: Concentrated stock solutions in distilled water are acidic, which contributes to their stability.[3]

Experimental Protocols

To ensure the effective use of this compound SC, it is crucial to understand the methodologies used to assess its stability. The following is a detailed protocol for a kinetic study of AEBSF hydrolysis, adapted from published research.[1][4][5]

Objective: To determine the rate of AEBSF hydrolysis under specific pH and temperature conditions.

Materials:

  • AEBSF (this compound SC)

  • Buffer solution (e.g., 50 mM ammonium bicarbonate for pH 7.0)

  • Incubator or water bath for temperature control

  • Mass spectrometer (for detection of AEBSF and its hydrolysis product)

  • Standard laboratory glassware and consumables

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of AEBSF in an appropriate solvent.

    • Prepare the desired buffer solution and adjust the pH to the target value.

  • Hydrolysis Reaction:

    • Initiate the hydrolysis reaction by adding a known concentration of AEBSF to the pre-warmed buffer solution.

    • Maintain the reaction mixture at a constant temperature (e.g., 37°C) for the duration of the experiment.

  • Time-course Sampling:

    • Collect aliquots of the reaction mixture at predetermined time points (e.g., 0, 40, 80, 120, 240, 360, 720, and 1440 minutes).[1]

    • Immediately quench the hydrolysis reaction in the collected samples, if necessary, by acidification or freezing.

  • Sample Analysis:

    • Analyze the samples using mass spectrometry to quantify the remaining active AEBSF and the appearance of its hydrolysis product, 4-(2-aminoethyl) benzenesulfonic acid.[1]

    • Monitor the decrease in the mass peak corresponding to AEBSF (e.g., 204 Da) and the increase in the mass peak of the hydrolysis product (e.g., 201 and 202 Da).[1]

  • Data Analysis:

    • Plot the concentration of active AEBSF as a function of time.

    • Calculate the half-life of AEBSF under the tested conditions by determining the time it takes for the initial concentration to decrease by 50%.

Visualizing this compound SC Hydrolysis and Stability Assessment

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

PefablocSC This compound SC (Active) HydrolysisProduct 4-(2-aminoethyl) benzenesulfonic acid (Inactive) PefablocSC->HydrolysisProduct Hydrolysis HydroxylIon Hydroxyl Ion (OH-) HydroxylIon->PefablocSC Water H2O Water->PefablocSC

Caption: this compound SC Hydrolysis Pathway

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepBuffer Prepare Buffer at Target pH InitiateReaction Initiate Hydrolysis in Pre-warmed Buffer PrepBuffer->InitiateReaction Prepthis compound Prepare this compound SC Stock Solution Prepthis compound->InitiateReaction Incubate Incubate at Constant Temperature InitiateReaction->Incubate Sample Collect Samples Over Time Incubate->Sample AnalyzeSamples Analyze by Mass Spectrometry Sample->AnalyzeSamples CalculateHalfLife Calculate Half-life AnalyzeSamples->CalculateHalfLife

Caption: Experimental Workflow for Stability Assessment

Conclusion and Recommendations

The stability of this compound SC is a critical parameter that must be carefully considered to ensure its effectiveness as a serine protease inhibitor. The rate of hydrolysis is highly dependent on the pH and temperature of the aqueous solution. To minimize degradation and maximize inhibitory activity, it is recommended to:

  • Prepare stock solutions in distilled water and store them frozen in aliquots. [3] These acidic conditions favor stability.

  • Add this compound SC to the biological sample or buffer immediately before use, especially when working at neutral or alkaline pH.

  • For applications requiring prolonged incubation at physiological pH and temperature, consider the half-life data to determine if re-addition of the inhibitor is necessary. [1]

By adhering to these guidelines and understanding the principles outlined in this technical guide, researchers, scientists, and drug development professionals can effectively harness the inhibitory potential of this compound SC in their work.

References

Pefabloc® SC (AEBSF): A Technical Guide to its Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pefabloc® SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a widely utilized irreversible serine protease inhibitor in biomedical and biotechnological research. A common concern among researchers is its potential toxicity to cells in culture, which could interfere with experimental outcomes. This technical guide provides an in-depth analysis of this compound® SC's cytotoxic effects, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating the potential mechanisms of toxicity. The evidence indicates that while this compound® SC is significantly less toxic than other serine protease inhibitors like PMSF and DFP, it can exhibit cytotoxic effects at higher concentrations, primarily through the induction of apoptosis.

Quantitative Analysis of this compound® SC Cytotoxicity

The cytotoxic profile of this compound® SC varies depending on the cell line, concentration, and duration of exposure. Generally, it is considered non-toxic at concentrations effective for protease inhibition in many applications.[1][2] However, at higher concentrations, a significant impact on cell viability can be observed.

Cell Line/ConditionConcentrationObserved EffectReference
General Eukaryotic CellsUp to 0.25 mMNo evident inhibition of cell viability.
General Eukaryotic Cells1 mMSignificant (60%) inhibition of cell viability.
K293 cells (transfected with βAPP695)~ 1 mMIC50 value for the reduction of Aβ production.[3]
HS695 and SKN695 cells (transfected with wild-type APP695)~ 300 µMIC50 value for the inhibition of Aβ production.[3]
Leukemic cells (K562 and HL-60)50-150 µMNon-toxic at these concentrations.

Working Concentrations: For general use as a protease inhibitor in cell culture and protein purification, a working concentration of 0.1 to 1 mg/mL (approximately 0.4 to 4 mM) is often recommended.[4] However, based on the data above, concentrations at the higher end of this range may induce cytotoxicity in sensitive cell lines.

Experimental Protocols for Assessing Cytotoxicity

To evaluate the potential toxicity of this compound® SC in a specific cell line, a standardized cytotoxicity assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of this compound® SC on the viability of a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound® SC (AEBSF)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound® SC:

    • Prepare a series of dilutions of this compound® SC in complete culture medium. A suggested range would be from 0.1 mM to 5 mM.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound® SC.

    • Include control wells with medium only (no cells) and cells with medium but no this compound® SC.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only wells (background) from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each concentration of this compound® SC compared to the untreated control cells.

    • Plot the percentage of cell viability against the this compound® SC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mechanism of this compound® SC Induced Toxicity: Apoptosis

At cytotoxic concentrations, the primary mechanism of cell death induced by this compound® SC appears to be apoptosis. This process is mediated by the inhibition of certain serine proteases that are involved in cell survival pathways.

Proposed Signaling Pathway for this compound® SC-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for this compound® SC-induced apoptosis based on available literature. It is proposed that this compound® SC inhibits serine proteases that are upstream of the mitochondrial pathway of apoptosis. This inhibition leads to an increase in mitochondrial membrane permeability and the subsequent activation of the caspase cascade.[5]

Pefabloc_Toxicity_Pathway This compound This compound® SC (High Concentration) SerineProtease Anti-Apoptotic Serine Proteases This compound->SerineProtease Inhibition Mitochondria Mitochondrial Membrane Permeability Increase SerineProtease->Mitochondria Prevents CaspaseCascade Caspase Cascade Activation Mitochondria->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis Apoptosis_Investigation_Workflow Start Treat Cells with This compound® SC AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV CaspaseAssay Caspase Activity Assay (e.g., Caspase-3/7) Start->CaspaseAssay WesternBlot Western Blot for Apoptotic Markers (e.g., Cleaved PARP, Bcl-2 family) Start->WesternBlot Analysis Data Analysis and Confirmation of Apoptosis AnnexinV->Analysis CaspaseAssay->Analysis WesternBlot->Analysis

References

Pefabloc SC: A Technical Guide to Solubility and Storage for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the solubility and storage conditions of Pefabloc SC, a widely used serine protease inhibitor. Proper handling and storage are critical to ensure its efficacy and stability in experimental settings.

Executive Summary

This compound SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a water-soluble, irreversible inhibitor of serine proteases.[1] Its lower toxicity compared to other inhibitors like PMSF and DFP makes it a preferred choice in many biological applications.[2] This guide summarizes the key quantitative data on its solubility and stability, provides detailed experimental protocols for its use, and includes visual diagrams to illustrate important concepts and workflows.

Data Presentation: Solubility and Storage Parameters

The following tables provide a concise summary of the critical solubility and storage information for this compound SC.

Table 1: this compound SC Solubility

SolventSolubilityReference(s)
Aqueous BuffersUp to 100 mg/mL[1][3]
Water (distilled)Up to 100 mg/mL[1][3]
Organic Solvents (e.g., DMF, DMSO, ethanol)Not required for solubilization[2]

Table 2: this compound SC Storage and Stability

FormStorage TemperatureConditionsStabilityReference(s)
Solid Powder +2 to +8°CStore dry. Keep protected from light.[2]Stable through the expiry date printed on the label.[2][3]
Stock Solution (e.g., 100 mM in water) -15 to -25°CConcentrated stock solutions are acidic.[1][4] Store in aliquots.[1][4]Stable for at least two months. Stable for 1 to 2 months.[1][4][1][4]
Working Solution Dependent on pH and temperatureAdd to biological samples shortly before use to minimize hydrolysis.[1][4]Undergoes hydrolysis at pH ≥ 7; the rate increases with higher temperatures. At pH 7 and +37°C, 50% is hydrolyzed in 6 hours. At pH 7.5 and +37°C, the half-life is 2 hours. Slight hydrolysis occurs under weakly basic conditions (pH 8.0 to 9.0).[1][4][1][4]

Experimental Protocols

While specific experimental data for determining the solubility and stability of this compound SC are not detailed in publicly available product information, the following general methodologies can be adapted by researchers to verify these parameters in their own laboratory settings.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the maximum solubility of this compound SC in a specific aqueous buffer at a defined temperature.

Materials:

  • This compound SC powder

  • Aqueous buffer of choice (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7)

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Thermostatically controlled shaker or water bath

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh increasing amounts of this compound SC powder into a series of vials.

    • Add a fixed volume of the desired aqueous buffer to each vial to create a range of concentrations, ensuring some vials contain an excess of solid material.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound SC.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant from each vial.

    • Dilute the aliquots as necessary and determine the concentration of dissolved this compound SC using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.

  • Determination of Solubility:

    • The concentration of the saturated solution represents the solubility of this compound SC under the tested conditions.

Protocol 2: Assessment of Stock Solution Stability

Objective: To evaluate the stability of a this compound SC stock solution over time at a specific storage temperature.

Materials:

  • This compound SC powder

  • Distilled water

  • pH meter

  • Freezer (-20°C)

  • HPLC system with a suitable column and mobile phase for this compound SC analysis

  • Analytical standards of this compound SC

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound SC (e.g., 100 mM) in distilled water.[1]

    • Measure and record the initial pH of the solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small aliquots in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from the freezer.

    • Thaw the aliquot and analyze the concentration of intact this compound SC using an HPLC method. A reverse-phase C18 column is often suitable for such compounds.

    • The mobile phase and detection wavelength should be optimized for this compound SC.

  • Data Analysis:

    • Compare the concentration of this compound SC at each time point to the initial concentration (time 0).

    • Calculate the percentage degradation over time to determine the stability of the stock solution under the specified storage conditions.

Visualizations

The following diagrams illustrate key concepts related to the handling and stability of this compound SC.

Pefabloc_SC_Stability_Factors This compound This compound SC (Aqueous Solution) pH pH This compound->pH Temp Temperature This compound->Temp Acidic Acidic (pH < 7) pH->Acidic Neutral_Alkaline Neutral to Alkaline (pH ≥ 7) pH->Neutral_Alkaline Low_Temp Low Temperature (e.g., -20°C) Temp->Low_Temp High_Temp Higher Temperature (e.g., 37°C) Temp->High_Temp Stable Increased Stability Hydrolysis Increased Hydrolysis (Reduced Activity) Acidic->Stable Neutral_Alkaline->Hydrolysis Low_Temp->Stable High_Temp->Hydrolysis

Caption: Factors influencing this compound SC stability in aqueous solutions.

Pefabloc_SC_Workflow start Start weigh Weigh this compound SC Powder start->weigh dissolve Dissolve in Distilled Water (e.g., to 100 mM) weigh->dissolve aliquot Aliquot into Small Volumes dissolve->aliquot store Store at -15 to -25°C aliquot->store use Thaw Single Aliquot for Use store->use add_to_sample Add to Biological Sample (Just Before Use) use->add_to_sample end End add_to_sample->end

Caption: Recommended workflow for preparing and storing this compound SC stock solutions.

References

Pefabloc (AEBSF): A Technical Guide to its Protease Inhibitory Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the protease inhibitory spectrum of Pefabloc, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). This compound is a potent, water-soluble, and irreversible inhibitor of serine proteases.[1] Its lower toxicity and higher stability in aqueous solutions compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) make it a valuable tool in a wide range of research and biopharmaceutical applications.[2][3]

Mechanism of Action

This compound belongs to the sulfonyl fluoride class of inhibitors.[2] The sulfonyl fluoride moiety covalently modifies the hydroxyl group of the active site serine residue in the target protease, leading to an irreversible inactivation of the enzyme.[1][2] This targeted action makes it highly effective against a broad range of serine proteases.[2]

Quantitative Inhibitory Spectrum

The inhibitory potential of this compound is quantified through various parameters, primarily the half-maximal inhibitory concentration (IC50) and the apparent second-order rate constant (kapp). The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. For irreversible inhibitors like this compound, the rate of inactivation is also a critical measure of inhibitory potency.

This compound SC IC50 Values

The following table summarizes the IC50 values of this compound SC for a selection of serine proteases. These values were determined after a 15-minute incubation of the enzyme with this compound SC at pH 7.0 and 25°C.[4]

EnzymeEnzyme ConcentrationIC50 (mM)
Trypsin0.2 µg/ml0.081
Chymotrypsin2.44 µg/ml0.044
Thrombin0.079 µg/ml0.92
Factor Xa0.12 µg/ml24.0
Plasmin4 CTA-U/ml1.99
tPA5.0 µg/ml0.72
uPA24.0 µg/ml0.072
Glandular Kallikrein3.5 µg/ml2.86
Elastase2.44 µg/ml0.525
Subtilisin A0.49 µg/ml1.801
Factor XIIa0.013 U/ml0.256

Data sourced from Enzyme Research Laboratories.[4]

Comparative Rate Constants of Serine Protease Inhibition

The efficiency of irreversible inhibition can be compared using the apparent second-order rate constant (kapp). The following table presents a comparison of the rate constants for this compound (AEBSF) with PMSF and DFP for several serine proteases.

EnzymeAEBSF (kapp / I (I × mol⁻¹ × s⁻¹))PMSF (kapp / I (I × mol⁻¹ × s⁻¹))DFP (kapp / I (I × mol⁻¹ × s⁻¹))
Trypsin14.002.576.23
Chymotrypsin18.7025.039.00
Plasmin0.360.050.19
Thrombin1.621.951.28
Plasma Kallikrein0.680.070.30
Glandular Kallikrein0.190.050.05

Data adapted from MP Biomedicals.[5]

Experimental Protocols

The determination of inhibitor potency is crucial for its characterization. Below is a generalized protocol for determining the IC50 value of a protease inhibitor like this compound.

General Protocol for IC50 Determination of a Serine Protease Inhibitor

1. Materials and Reagents:

  • Purified serine protease of interest
  • This compound SC (AEBSF)
  • Specific chromogenic or fluorogenic substrate for the protease
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20)
  • 96-well microplate
  • Microplate reader capable of measuring absorbance or fluorescence

2. Procedure:

  • Prepare a stock solution of this compound SC: Dissolve this compound SC in the assay buffer to a concentration of 100 mM.
  • Prepare serial dilutions of this compound SC: Perform a series of dilutions of the stock solution in the assay buffer to obtain a range of inhibitor concentrations (e.g., from 100 mM down to 1 µM).
  • Prepare the enzyme solution: Dilute the purified protease in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
  • Assay setup:
  • To each well of a 96-well microplate, add a fixed volume of the enzyme solution.
  • Add a corresponding volume of each this compound SC dilution to the wells. Include a control well with assay buffer instead of the inhibitor.
  • Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
  • Initiate the reaction: Add the chromogenic or fluorogenic substrate to each well to start the enzymatic reaction.
  • Measure the reaction rate: Immediately place the microplate in the plate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is proportional to the slope of the initial linear phase of the progress curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each this compound SC concentration relative to the uninhibited control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Visualizations

Mechanism of this compound Action

cluster_Enzyme Serine Protease Active Site Serine Serine Histidine Histidine Serine->Histidine H-bond InactiveComplex Irreversibly Inactivated Enzyme Serine-SO₂-R This compound This compound (AEBSF) SO₂F This compound->Serine Covalent Bond Formation

Caption: Covalent modification of the active site serine by this compound.

Experimental Workflow for IC50 Determination

A Prepare this compound Serial Dilutions C Add this compound Dilutions to Wells A->C B Add Enzyme to Microplate Wells B->C D Pre-incubate Enzyme and Inhibitor C->D E Add Substrate to Initiate Reaction D->E F Measure Kinetic Activity E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Protease Inhibition

Protease Active Serine Protease Cleavage Substrate Cleavage Protease->Cleavage Inhibition Irreversible Inhibition Protease->Inhibition Substrate Protein Substrate Substrate->Cleavage This compound This compound (AEBSF) This compound->Inhibition Products Cleavage Products Cleavage->Products InactiveEnzyme Inactive Enzyme Inhibition->InactiveEnzyme

Caption: this compound competes with substrate to inactivate the protease.

References

An In-depth Technical Guide to AEBSF (Pefabloc): Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), commercially known as Pefabloc SC. AEBSF is a widely utilized, water-soluble, and irreversible inhibitor of serine proteases. This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it presents experimental protocols for its application and characterization, including its use in cellular and in vivo studies. Special emphasis is placed on its role in modulating inflammatory pathways and its utility as a research tool in various biological systems.

Chemical Properties and Structure

AEBSF hydrochloride is a white crystalline solid belonging to the sulfonyl fluoride family of compounds.[1] It is a synthetic molecule designed for broad-spectrum, irreversible inhibition of serine proteases.[2][3]

Chemical Structure

The chemical structure of AEBSF hydrochloride is presented below:

IUPAC Name: 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride[4] Synonyms: AEBSF, this compound SC, 4-(2-aminoethyl)-benzenesulphonyl fluoride hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of AEBSF hydrochloride is provided in the table below. Its high solubility in water and aqueous buffers offers a significant advantage over other serine protease inhibitors like PMSF, which have limited solubility and stability in aqueous solutions.[1][5]

PropertyValueReferences
Molecular Formula C₈H₁₀FNO₂S · HCl[5]
Molecular Weight 239.69 g/mol [5]
CAS Number 30827-99-7[4]
Melting Point 180-182 °C[1]
Solubility in Water 200 mg/mL[4]
Solubility in Ethanol 75 mg/mL[1]
Appearance White crystalline solid[1]
Purity >98% (HPLC)[6]

Mechanism of Action

AEBSF functions as an irreversible inhibitor of serine proteases, which are characterized by a highly reactive serine residue in their active site.[3] The inhibitory mechanism involves the covalent modification of this catalytic serine residue.

The sulfonyl fluoride group of AEBSF is highly electrophilic and reacts with the hydroxyl group of the active site serine. This reaction results in the formation of a stable sulfonyl-enzyme complex, effectively and irreversibly inactivating the protease. This mechanism is depicted in the diagram below.

AEBSF_Mechanism cluster_Enzyme Serine Protease Active Site cluster_Complex Irreversible Complex Enzyme_Serine Serine-OH Sulfonyl_Enzyme Sulfonyl-Enzyme Adduct Enzyme_Serine->Sulfonyl_Enzyme Inactivation AEBSF AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) AEBSF->Enzyme_Serine Covalent Modification

Figure 1: Mechanism of irreversible inhibition of a serine protease by AEBSF.

AEBSF has been shown to inhibit a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[4][5]

Stability and Handling

Aqueous solutions of AEBSF are most stable at acidic to neutral pH (pH 5-6).[5] Its stability decreases at pH values above 7.5 due to hydrolysis of the sulfonyl fluoride group.[1] For optimal and reproducible results, it is recommended to prepare fresh solutions or store aliquots at -20°C for up to two months.[5] The typical working concentration for AEBSF ranges from 0.1 to 1.0 mM.[2][4]

Experimental Protocols

Preparation of Stock Solution

A 100 mM stock solution of AEBSF can be prepared by dissolving 23.97 mg of AEBSF hydrochloride in 1 mL of sterile, distilled water. For cell culture applications, the stock solution can be further diluted in the appropriate culture medium to the desired final concentration (typically 0.1-0.25 mM).[5]

In Vitro Trypsin Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of AEBSF against trypsin using a fluorogenic substrate.

Materials:

  • AEBSF

  • Trypsin

  • Fluorogenic trypsin substrate (e.g., MCA-Arg-Pro-Lys-Pro-Val-Glu-NVAL-Trp-Arg-Lys(DNP)-NH2)

  • Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of AEBSF in the Assay Buffer.

  • In a 96-well black microplate, add the AEBSF dilutions to the wells.

  • Add a constant concentration of trypsin to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibition.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • The rate of substrate cleavage is proportional to the enzyme activity.

  • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. For irreversible inhibitors like AEBSF, further kinetic studies are required to determine the inhibition constant (kᵢ).

In Vivo Allergic Rhinitis Model

AEBSF has been demonstrated to reduce allergic inflammation in a mouse model of allergic rhinitis.[7][8] The following is a summary of the experimental workflow.

Allergic_Rhinitis_Workflow cluster_Sensitization Sensitization Phase cluster_Challenge Challenge Phase cluster_Analysis Analysis Sensitization Immunization with Allergen (e.g., Dermatophagoides farinae) Challenge Intranasal Allergen Challenge Sensitization->Challenge Induces Allergic Response AEBSF_Pre AEBSF Administration (Prophylactic) AEBSF_Pre->Sensitization Preventative Treatment AEBSF_Post AEBSF Administration (Therapeutic) Challenge->AEBSF_Post Treatment of Existing Inflammation Analysis Measurement of Allergic Symptoms Eosinophil Count Cytokine Levels (IL-4, IL-13, IFN-γ) IgE Levels Challenge->Analysis Evaluation of Allergic Phenotype AEBSF_Post->Analysis Assessment of Therapeutic Efficacy

Figure 2: Experimental workflow for evaluating AEBSF in a mouse model of allergic rhinitis.

Applications in Research

Inhibition of NADPH Oxidase

Beyond its role as a serine protease inhibitor, AEBSF has been shown to inhibit the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[9] This inhibition is not due to its protease inhibitory activity but rather by interfering with the assembly of the NADPH oxidase complex.[9] Specifically, AEBSF is thought to directly affect the membrane-bound cytochrome b559 component, preventing the translocation and binding of the cytosolic components p47phox and p67phox.[9]

Modulation of Inflammatory Responses

As demonstrated in the allergic rhinitis model, AEBSF can significantly attenuate inflammatory responses.[7][8] By inhibiting serine proteases and NADPH oxidase, AEBSF can modulate various aspects of the inflammatory cascade, including immune cell recruitment and cytokine production.[7]

Quantitative Data Summary

ParameterValueReferences
Typical Working Concentration 0.1 - 1.0 mM[2][4]
IC₅₀ for Trypsin < 15 µM
IC₅₀ for Chymotrypsin Not explicitly found
Inhibition Constant (kᵢ) for Trypsin Not explicitly found
Inhibition Constant (kᵢ) for Chymotrypsin Not explicitly found

Note: While AEBSF is a well-established serine protease inhibitor, specific kᵢ values for individual proteases are not consistently reported across publicly available literature. The IC₅₀ value for trypsin is provided from a specific activity assay and may vary depending on the experimental conditions.

Conclusion

AEBSF (this compound) is a versatile and effective tool for researchers and scientists in various fields. Its favorable chemical properties, including high water solubility and stability, make it a superior alternative to other serine protease inhibitors. Its well-characterized mechanism of action and its dual role in inhibiting both serine proteases and NADPH oxidase activation provide a broad range of applications in studying proteolysis, inflammation, and oxidative stress. The experimental protocols and data presented in this guide offer a solid foundation for the successful application of AEBSF in both in vitro and in vivo research settings.

References

Methodological & Application

Preparation of Pefabloc SC Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefabloc® SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a potent, irreversible, and water-soluble inhibitor of serine proteases.[1] Its lower toxicity and higher stability in aqueous solutions make it an excellent alternative to other serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP).[1][2] This document provides detailed protocols for the preparation, storage, and application of this compound SC stock solutions in various research and drug development settings.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological and pathological processes. Their aberrant activity is implicated in a variety of diseases, making them important targets for therapeutic intervention. This compound SC acts by covalently modifying the active site serine residue of these proteases, leading to their irreversible inactivation.[1] Its broad specificity makes it a valuable tool for preventing proteolytic degradation during protein purification, in cell culture, and in various enzymatic assays.[3][4]

Properties of this compound SC

A summary of the key quantitative properties of this compound SC is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 239.7 g/mol [3]
Solubility Up to 100 mg/mL in water or aqueous buffers[5]
Recommended Stock Concentration 100 mM[1][6]
Working Concentration 0.1 - 1 mg/mL (0.4 - 4 mM)[4][5]
Storage (Powder) +2 to +8°C[1]
Storage (Stock Solution) -15 to -25°C[1][6]

Experimental Protocols

Preparation of a 100 mM this compound SC Stock Solution

This protocol describes the preparation of a 100 mM stock solution, which is a common concentration for laboratory use.

Materials:

  • This compound SC powder

  • Nuclease-free water or a suitable aqueous buffer (e.g., Tris, HEPES)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM (0.1 M) solution, use the following calculation:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 239.7 g/mol = 0.02397 g = 23.97 mg

  • Weigh the this compound SC: Carefully weigh out 23.97 mg of this compound SC powder.

  • Dissolve the powder: Add the weighed powder to a sterile tube containing 1 mL of nuclease-free water or your chosen aqueous buffer.

  • Mix thoroughly: Vortex the solution until the this compound SC is completely dissolved. Concentrated stock solutions prepared in water will be acidic.[1]

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -15 to -25°C.[1][6]

Stability and Handling

The stability of this compound SC in aqueous solutions is influenced by both pH and temperature.[1][5]

  • pH: this compound SC is most stable in acidic conditions. Hydrolysis increases at pH values of 7.0 and above.[1] For instance, at 37°C and pH 7.0, the half-life is approximately 6 hours, which decreases to 2 hours at pH 7.5.[1] It is therefore recommended to add this compound SC to biological samples shortly before use.[1][5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Storage: Concentrated stock solutions (e.g., 100 mM) in water are acidic and can be stored for at least two months at -15 to -25°C.[1][6]

Applications

This compound SC is a versatile tool with a wide range of applications in research and drug development.

Inhibition of Proteases in Protein Purification

During protein extraction and purification, endogenous proteases can degrade the target protein, leading to lower yields and compromised sample integrity. The addition of this compound SC to lysis buffers and purification reagents can effectively inhibit serine protease activity.[1] A typical working concentration is between 0.4 and 4 mM.[4]

Use in Cell Culture and Recombinant Protein Production

Due to its low toxicity towards eukaryotic cells, this compound SC can be used in cell culture media to prevent the proteolytic degradation of secreted recombinant proteins, thereby increasing the final product yield.[1][3][4]

Inactivation of Proteinase K

In molecular biology applications, such as the preparation of chromosomal DNA in agarose plugs for pulsed-field gel electrophoresis (PFGE), complete inactivation of Proteinase K is crucial before subsequent enzymatic steps like restriction digestion.[1][7] this compound SC can be used to irreversibly inactivate Proteinase K.[7] A common protocol involves incubating the agarose plugs in a solution containing 1 to 5 mM this compound SC.[1]

Visualizations

Workflow for this compound SC Stock Solution Preparation

Pefabloc_Preparation cluster_prep Preparation Workflow start Start weigh Weigh this compound SC (23.97 mg for 1 mL of 100 mM) start->weigh 1. dissolve Dissolve in Water or Buffer (1 mL) weigh->dissolve 2. vortex Vortex until fully dissolved dissolve->vortex 3. aliquot Aliquot into single-use tubes vortex->aliquot 4. store Store at -15 to -25°C aliquot->store 5. end_prep Ready for Use store->end_prep

Caption: Workflow for preparing a 100 mM this compound SC stock solution.

Mechanism of Serine Protease Inhibition by this compound SC

Inhibition_Mechanism cluster_mechanism Inhibition Mechanism This compound This compound SC (AEBSF) SerineProtease Active Serine Protease Serine residue in active site This compound->SerineProtease Reacts with active site serine InactiveComplex Irreversibly Inactivated Protease Covalent bond formed SerineProtease->InactiveComplex Forms stable covalent adduct

Caption: Covalent modification and inactivation of a serine protease by this compound SC.

References

Optimizing Protease Inhibition: Pefabloc's Role in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

[SHANGHAI, CHINA] – December 13, 2025 – For researchers, scientists, and drug development professionals, the integrity of cellular proteins post-extraction is paramount for reliable downstream analysis. The prevention of proteolytic degradation during cell lysis is a critical step, and the choice and concentration of a protease inhibitor are key determinants of success. Pefabloc SC, a non-toxic, water-soluble, and irreversible serine protease inhibitor, has emerged as a robust alternative to more hazardous inhibitors like PMSF. This document provides detailed application notes and protocols for the optimal use of this compound in various cell lysis buffers.

Quantitative Data Summary

The effective working concentration of this compound is crucial for complete protease inhibition without interfering with downstream applications. The recommended concentration can vary depending on the cell type and the endogenous protease activity.

Parameter Mammalian Cells Bacterial Cells (E. coli) Yeast (S. cerevisiae) General Recommendation
This compound Working Concentration (mM) 0.4 - 21 - 41 - 50.4 - 4[1][2][3]
This compound Working Concentration (mg/mL) 0.1 - 0.50.24 - 10.24 - 1.20.1 - 1[1][2][3]
Common Lysis Buffers RIPA, NP-40, Tris-HClLysis Buffer with Lysozyme, Sonication BuffersLysis Buffer with Zymolyase/Lyticase, Glass Bead Lysis BufferVaries by application

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound SC is recommended for easy addition to lysis buffers.

Materials:

  • This compound SC powder

  • Nuclease-free water or an aqueous buffer (e.g., 50 mM HEPES, pH 6.5)

Procedure:

  • Weigh out the desired amount of this compound SC powder.

  • Dissolve the powder in nuclease-free water or a slightly acidic aqueous buffer to a final concentration of 100 mM (approximately 24 mg/mL).[1][2][4] this compound SC is readily soluble in aqueous solutions.[1][2][4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for up to 2 months when stored under these conditions.[1][2][4]

Protocol 1: Lysis of Mammalian Cells using RIPA Buffer with this compound

This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • 100 mM this compound SC stock solution

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a fresh portion of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Lysis Buffer Preparation: Immediately before use, add this compound SC stock solution to the required volume of RIPA buffer to a final concentration of 1 mM. For example, add 10 µL of 100 mM this compound SC to 990 µL of RIPA buffer.

  • Cell Lysis: Resuspend the cell pellet in the prepared RIPA buffer containing this compound. A general guideline is to use 100 µL of lysis buffer for every 1 million cells.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh pre-chilled microcentrifuge tube.

  • Storage: The protein lysate can be used immediately or stored at -80°C for long-term use.

Protocol 2: Lysis of Bacterial Cells (E. coli) with this compound

This protocol is designed for the extraction of recombinant or endogenous proteins from E. coli.

Materials:

  • E. coli cell pellet

  • Bacterial Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Lysozyme

  • 100 mM this compound SC stock solution

  • DNase I (optional)

  • Microcentrifuge tubes, pre-chilled

  • Sonicator (optional)

Procedure:

  • Lysis Buffer Preparation: Just before use, supplement the Bacterial Lysis Buffer with this compound SC to a final concentration of 2 mM. Add lysozyme to a final concentration of 1 mg/mL. If the lysate is expected to be viscous due to high DNA content, DNase I can be added to a final concentration of 10 µg/mL.

  • Resuspension: Resuspend the E. coli pellet in the prepared lysis buffer. Use approximately 1 mL of buffer per 0.2 g of wet cell paste.

  • Incubation: Incubate on ice for 30 minutes to allow for enzymatic lysis by lysozyme.

  • Mechanical Lysis (Optional): For more efficient lysis, sonicate the sample on ice. Use short bursts of 10-15 seconds with intermittent cooling to prevent overheating and protein denaturation.

  • Clarification: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C.

  • Collection: Transfer the supernatant containing the soluble proteins to a new tube.

  • Storage: Store the lysate at -80°C.

Protocol 3: Lysis of Yeast (S. cerevisiae) with this compound

This protocol is suitable for protein extraction from Saccharomyces cerevisiae, which requires enzymatic digestion of the cell wall.

Materials:

  • Yeast cell pellet

  • Spheroplasting Buffer (e.g., 1 M Sorbitol, 100 mM Tris-HCl pH 7.5, 10 mM DTT)

  • Zymolyase or Lyticase

  • Yeast Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)

  • 100 mM this compound SC stock solution

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Spheroplasting:

    • Wash the yeast cell pellet with sterile water.

    • Resuspend the cells in Spheroplasting Buffer.

    • Add Zymolyase or Lyticase to a final concentration of 0.5 mg/mL.

    • Incubate at 30°C for 30-60 minutes with gentle shaking until spheroplasts are formed (monitor microscopically).

    • Pellet the spheroplasts by gentle centrifugation (500 x g for 5 minutes).

  • Lysis Buffer Preparation: Prepare the Yeast Lysis Buffer and add this compound SC to a final concentration of 2 mM immediately before use.

  • Lysis: Gently resuspend the spheroplast pellet in the prepared lysis buffer.

  • Incubation: Incubate on ice for 20 minutes.

  • Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

  • Collection: Collect the supernatant containing the protein extract.

  • Storage: Store at -80°C.

Visualizations

G cluster_0 Cell Lysis Workflow Cell_Pellet Cell Pellet (Mammalian, Bacterial, or Yeast) Lysis_Buffer Lysis Buffer + this compound SC Lysis Cell Lysis (Mechanical/Enzymatic) Lysis_Buffer->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Clarified Lysate (Protein Extract) Centrifugation->Supernatant Debris Insoluble Debris Centrifugation->Debris

Caption: General workflow for cell lysis with this compound SC.

G cluster_pathway EGFR Signaling Pathway and Protease Intervention EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Proteases Endogenous Proteases EGFR->Proteases Sos Sos Grb2->Sos Grb2->Proteases Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription ERK->Proteases This compound This compound SC This compound->Proteases Inhibits

References

Application Notes and Protocols for Psefabloc SC in Tissue Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pefabloc SC for the effective extraction of intact proteins from various tissue samples. Detailed protocols, technical data, and workflow visualizations are included to ensure reproducible and high-quality protein yields for downstream applications.

Introduction to this compound SC

This compound SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a potent, irreversible, and water-soluble inhibitor of serine proteases.[1][2] Its non-toxic nature makes it a safer alternative to other commonly used serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP).[3] this compound SC is highly effective in preventing protein degradation by a broad range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin, which are often released during tissue homogenization.[1][2]

Technical Data and Specifications

A summary of the key technical specifications for this compound SC is provided below for easy reference.

PropertyValue
Molecular Weight 239.5 Da
Appearance White to off-white crystalline powder
Solubility Highly soluble in aqueous buffers (>100 mg/mL)
Working Concentration 0.1 - 1.0 mg/mL (0.4 - 4 mM)[3]
Storage (Powder) 2 to 8°C
Storage (Stock Solution) -15 to -25°C (stable for up to 2 months)[4]
Mechanism of Action Irreversibly acylates the active site serine of serine proteases

Stability and Handling

This compound SC exhibits good stability in aqueous solutions, particularly under acidic to neutral pH. However, its stability decreases at higher pH values (above 7.5). It is recommended to prepare fresh stock solutions and add this compound SC to the lysis buffer immediately before use for optimal performance.

pHHalf-life at 25°C
7.0~90 minutes
7.5~55 minutes
8.0~35 minutes

Stock Solution Preparation (100 mM): To prepare a 100 mM stock solution, dissolve 23.95 mg of this compound SC in 1 mL of distilled water or an aqueous buffer. Aliquot and store at -20°C.

Experimental Protocols

The following protocols provide a general framework for protein extraction from animal tissues using this compound SC. Optimization may be required depending on the tissue type and the specific downstream application.

Materials
  • Fresh or frozen tissue sample

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer, see composition below)

  • This compound SC

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical homogenizer)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge

  • Sonicator (optional)

RIPA Lysis Buffer Composition:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add this compound SC to a final concentration of 1 mM just before use.

  • Optional: Add other protease and phosphatase inhibitors as needed.

Protocol for Protein Extraction from Soft Tissues (e.g., Liver, Brain)
  • Tissue Preparation: Excise the tissue of interest and place it in ice-cold PBS immediately. If using frozen tissue, thaw it quickly on ice.

  • Washing: Wash the tissue with ice-cold PBS to remove any blood and contaminants.

  • Homogenization:

    • Weigh the tissue and chop it into small pieces on ice.

    • Transfer the tissue pieces to a pre-chilled homogenizer.

    • Add 5-10 volumes of ice-cold Lysis Buffer containing freshly added this compound SC (1 mM).

    • Homogenize the tissue on ice until no visible chunks remain. Perform 10-20 strokes with a Dounce homogenizer or use a mechanical homogenizer at a low to medium speed to minimize foaming and heating.

  • Lysis Incubation: Transfer the homogenate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This fraction contains the soluble proteins.

  • Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Storage: Store the protein extract at -80°C for long-term use.

Protocol for Protein Extraction from Fibrous Tissues (e.g., Muscle, Heart)
  • Tissue Preparation: Excise and wash the tissue as described for soft tissues.

  • Mechanical Disruption: Due to the higher content of connective tissue, a more rigorous disruption method is required.

    • Freeze the tissue in liquid nitrogen and grind it into a fine powder using a mortar and pestle.

    • Alternatively, use a bead-based mechanical homogenizer.

  • Lysis: Transfer the tissue powder or homogenized sample to a tube containing 5-10 volumes of ice-cold Lysis Buffer with freshly added this compound SC (1 mM).

  • Sonication (Optional): To further enhance protein extraction, sonicate the lysate on ice. Use short bursts (10-15 seconds) followed by cooling periods to prevent overheating and protein denaturation.

  • Lysis Incubation: Incubate on ice for 30-60 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Protein Quantification and Storage: Proceed as described for soft tissues.

Visualizations

Mechanism of Serine Protease Inhibition by this compound SC

G Mechanism of this compound SC Inhibition cluster_0 Active Serine Protease cluster_1 This compound SC cluster_2 Irreversible Inhibition ActiveSite Active Site Serine Residue (Ser-OH) InactivatedEnzyme Inactive Enzyme Covalent Bond (Ser-O-SO2-R) ActiveSite->InactivatedEnzyme Covalent Modification This compound This compound SC Sulfonyl Fluoride Group (-SO2F) This compound->InactivatedEnzyme

Caption: Covalent modification of the active site serine by this compound SC.

Experimental Workflow for Protein Extraction

G Protein Extraction Workflow with this compound SC Tissue Tissue Sample (Fresh or Frozen) Wash Wash with ice-cold PBS Tissue->Wash Homogenize Homogenize in Lysis Buffer + this compound SC Wash->Homogenize Incubate Incubate on Ice Homogenize->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant (Protein Extract) Centrifuge->Collect Quantify Quantify Protein Concentration Collect->Quantify Store Store at -80°C Quantify->Store

Caption: Step-by-step workflow for tissue protein extraction.

Troubleshooting

ProblemPossible CauseSolution
Low Protein Yield Incomplete tissue homogenization.Use a more rigorous homogenization method (e.g., mechanical disruption for fibrous tissues). Increase the volume of lysis buffer.
Insufficient lysis time.Extend the incubation time on ice.
Protein Degradation This compound SC was not added fresh.Always add this compound SC to the lysis buffer immediately before use.
Inadequate concentration of this compound SC.Optimize the this compound SC concentration within the recommended range (0.4 - 4 mM).
Proteases other than serine proteases are active.Consider adding a cocktail of protease inhibitors targeting different classes of proteases.
Protein Aggregation High protein concentration.Dilute the protein extract with lysis buffer.
Presence of highly hydrophobic proteins.Consider using a lysis buffer with a higher detergent concentration.

Conclusion

This compound SC is a reliable and safe choice for inhibiting serine protease activity during protein extraction from tissues. The protocols provided here offer a solid foundation for obtaining high-quality protein lysates suitable for a wide range of downstream applications in research and drug development. For optimal results, it is recommended to empirically determine the ideal conditions for each specific tissue type and experimental goal.

References

Application Notes and Protocols: Inactivation of Proteinase K with Pefabloc® SC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase K is a broad-spectrum serine protease widely used in molecular biology to digest proteins and remove contamination from nucleic acid preparations.[1][2] Its robust activity, even in the presence of denaturing agents like SDS and urea, makes it highly effective for applications such as genomic DNA extraction, RNA purification, and tissue digestion.[2][3][4] However, for subsequent enzymatic steps, such as restriction digests or PCR, the complete and irreversible inactivation of Proteinase K is critical to prevent the degradation of enzymes and other protein reagents.[5]

Pefabloc® SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a non-toxic, water-soluble, and irreversible inhibitor of serine proteases, including Proteinase K.[6][7] It serves as a superior alternative to traditional, hazardous inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) due to its lower toxicity and enhanced stability in aqueous solutions.[7][8] These notes provide a detailed protocol for the effective inactivation of Proteinase K using this compound® SC.

Mechanism of Action

This compound® SC belongs to the sulfonyl fluoride family of inhibitors. The fluoride group of this compound® SC reacts with the hydroxyl group of the serine residue located in the active site of serine proteases like Proteinase K. This reaction forms a stable, covalent sulfonyl-enzyme bond, resulting in the irreversible inactivation of the protease.[8]

cluster_mechanism Mechanism of Irreversible Inhibition This compound This compound® SC (Sulfonyl Fluoride) CovalentBond Forms Covalent Bond This compound->CovalentBond ActiveSite Serine Residue (in Proteinase K Active Site) ActiveSite->CovalentBond InactiveEnzyme Inactive Proteinase K (Acylated Enzyme) CovalentBond->InactiveEnzyme cluster_workflow Workflow: gDNA Isolation for PFGE start Start embed 1. Embed Cells in Agarose Plugs start->embed digest 2. Lyse Cells & Digest Proteins (with Proteinase K) embed->digest inactivate 3. Inactivate Proteinase K (Incubate with 1-5 mM this compound® SC) digest->inactivate wash 4. Wash Plugs (e.g., TE Buffer) inactivate->wash restrict 5. Perform Restriction Enzyme Digestion wash->restrict end End (Ready for PFGE) restrict->end

References

Application Notes and Protocols: Enhancing Immunoprecipitation Integrity with Pefabloc SC in Wash Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate. A critical aspect of a successful IP experiment is the preservation of the target protein's integrity throughout the procedure. Endogenous proteases, released during cell lysis, pose a significant threat, potentially degrading the target protein and its interacting partners. While the inclusion of protease inhibitors in the lysis buffer is standard practice, their use in subsequent wash buffers is often overlooked yet crucial for obtaining high-quality, reliable results.

This document provides detailed application notes and a protocol for the inclusion of Pefabloc® SC, a potent and irreversible serine protease inhibitor, in immunoprecipitation wash buffers. This compound SC offers significant advantages over traditional inhibitors like PMSF, including lower toxicity, superior stability in aqueous solutions, and high water solubility, making it an ideal choice for protecting protein integrity during the entire IP workflow.[1][2]

Mechanism of Action of this compound SC

This compound SC (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible inhibitor of serine proteases.[1] Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site. This compound SC acts by covalently modifying this serine residue through sulfonylation, rendering the protease permanently inactive. This rapid and stable inactivation prevents the degradation of the target protein and its binding partners throughout the immunoprecipitation process.

Pefabloc_Mechanism cluster_protease Serine Protease Active Site Serine Serine Residue (Nucleophilic -OH) Histidine Histidine Residue Inactive_Complex Irreversible Inactive Complex Serine->Inactive_Complex Inactivation Aspartate Aspartate Residue This compound This compound SC (Sulfonyl Fluoride) This compound->Serine Covalent Bond Formation (Sulfonylation)

Figure 1: Mechanism of this compound SC Action.

Data Presentation: Comparison of Serine Protease Inhibitors

FeatureThis compound® SCPhenylmethylsulfonyl Fluoride (PMSF)
Solubility High in aqueous buffers (up to 100 mg/mL)Poor in aqueous buffers; requires organic solvents (e.g., ethanol, isopropanol)
Toxicity Low toxicity[1]Highly toxic (neurotoxin)[2]
Stability in Aqueous Solution More stable, especially at neutral pH. Half-life of ~6 hours at pH 7.0 and 37°C.Unstable, with a half-life of ~30 minutes at pH 8.0. Must be added fresh.
Working Concentration 0.4 - 4 mM (0.1 - 1 mg/mL)0.1 - 2 mM
Mechanism Irreversible serine protease inhibitorIrreversible serine protease inhibitor

Experimental Protocols

During the wash steps of an immunoprecipitation, the initial concentration of protease inhibitors from the lysis buffer is gradually diluted and removed. However, proteases can remain bound to the beads or the cellular debris, becoming active as the inhibitor concentration decreases. This can lead to the degradation of the target protein or its interacting partners that have been successfully captured. By including this compound SC in the wash buffers, a constant inhibitory environment is maintained, providing continuous protection to the immunoprecipitated complex.

  • This compound SC Stock Solution (100 mM):

    • Dissolve 24 mg of this compound SC powder in 1 mL of sterile, distilled water.

    • Aliquot and store at -20°C. The stock solution is stable for at least two months.

  • Lysis Buffer with this compound SC:

    • Prepare your desired lysis buffer (e.g., RIPA, NP-40 based).

    • Immediately before use, add the 100 mM this compound SC stock solution to a final concentration of 1-4 mM. For example, add 10-40 µL of 100 mM this compound SC to 1 mL of lysis buffer.

  • Wash Buffer with this compound SC:

    • Prepare your desired wash buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween-20 (PBST)).

    • Immediately before use, add the 100 mM this compound SC stock solution to a final concentration of 1-4 mM.

Immunoprecipitation_Workflow_with_this compound cluster_lysis Cell Lysis cluster_binding Immunoprecipitation cluster_washing Washing cluster_elution Elution & Analysis Lysis 1. Cell Lysate Preparation Add_Inhibitor_Lysis Add this compound SC (1-4 mM) Pre_Clearing 2. Pre-clearing (Optional) Lysis->Pre_Clearing Lysate Incubation 3. Antibody Incubation Pre_Clearing->Incubation Bead_Binding 4. Protein A/G Bead Binding Incubation->Bead_Binding Wash1 5. Wash Step 1 Bead_Binding->Wash1 Immunocomplex Wash2 6. Wash Step 2 Wash1->Wash2 Add_Inhibitor_Wash Include this compound SC (1-4 mM) in Wash Buffer Wash3 7. Wash Step 3 Wash2->Wash3 Elution 8. Elution Wash3->Elution Analysis 9. Downstream Analysis (e.g., WB) Elution->Analysis

Figure 2: Immunoprecipitation Workflow with this compound SC.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer containing 1-4 mM this compound SC and other required protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate.

    • Incubate for 1 hour at 4°C on a rotator.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Antibody Incubation:

    • Add the appropriate amount of primary antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Protein A/G Bead Binding:

    • Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the immunocomplex.

  • Washing:

    • Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.

    • Add 1 mL of ice-cold wash buffer containing 1-4 mM this compound SC.

    • Resuspend the beads and incubate for 5 minutes on a rotator at 4°C.

    • Repeat the centrifugation and wash step for a total of 3-5 times.

    • After the final wash, carefully remove all supernatant.

  • Elution:

    • Add 2X Laemmli sample buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the protein from the beads.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Downstream Analysis:

    • The eluted proteins are ready for analysis by Western blotting or other downstream applications.

Conclusion

References

Pefabloc® SC: A Guide to Buffer System Compatibility for Optimal Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-01

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pefabloc® SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a potent, water-soluble, and irreversible inhibitor of serine proteases.[1][2] Its low toxicity and stability in aqueous solutions make it a superior alternative to traditional serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP).[3][4] this compound® SC is widely used to prevent proteolytic degradation of proteins during purification, cell lysis, and other biochemical applications.[3][5] The efficacy of this compound® SC is critically dependent on its stability, which can be influenced by the composition of the buffer system, particularly pH and temperature.[3][6] This document provides a comprehensive overview of this compound® SC's compatibility with various buffer systems, along with detailed protocols to evaluate its performance in your specific experimental setup.

Mechanism of Action

This compound® SC belongs to the sulfonyl fluoride class of protease inhibitors.[7] The inhibitor's mechanism of action involves the covalent modification of the active site serine residue within the target serine protease.[7] The sulfonyl fluoride group of this compound® SC acts as an electrophile, reacting with the nucleophilic hydroxyl group of the catalytic serine. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, rendering the protease permanently inactive.[3]

cluster_0 Mechanism of this compound® SC Inhibition Active_Serine_Protease Active Serine Protease (with catalytic Serine-OH) Inactive_Complex Inactive Sulfonyl-Enzyme Complex (Covalent Bond) Active_Serine_Protease->Inactive_Complex Covalent Modification of Serine-OH Pefabloc_SC This compound® SC (AEBSF) Pefabloc_SC->Inactive_Complex

Caption: Covalent modification of the active site serine by this compound® SC.

Buffer Compatibility and Stability

The stability of this compound® SC in aqueous solutions is primarily influenced by pH and temperature. Understanding these factors is crucial for maximizing its inhibitory activity.

Key Considerations:

  • pH: this compound® SC is most stable in slightly acidic conditions (pH < 7.0).[3] As the pH increases into the neutral and alkaline range (pH ≥ 7.0), the rate of hydrolysis of the sulfonyl fluoride group increases, leading to inactivation of the inhibitor.[3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis at any given pH.[3] Therefore, it is recommended to prepare and use buffers containing this compound® SC at low temperatures (e.g., on ice or at 4°C) to prolong its activity.[8]

  • Buffer Components: While specific adverse interactions with common buffer components like Tris, HEPES, MOPS, or phosphate are not widely documented, the primary determinant of compatibility is the final pH of the buffer. However, it is always advisable to empirically test the performance of this compound® SC in your specific buffer system.

Data Summary:

The following table summarizes the known stability of this compound® SC under various conditions.

ParameterConditionStability/Half-LifeReference
pH < 7.0High stability[3]
7.050% hydrolysis in 6 hours at 37°C[3]
7.550% hydrolysis in 2 hours at 37°C[3]
8.0 - 9.0Slight hydrolysis occurs[5][6]
Temperature -15 to -25°CStock solutions (100 mM in water) stable for at least 2 months[3][6]
4°CRecommended for working solutions to minimize hydrolysis[8]
37°CIncreased rate of hydrolysis compared to lower temperatures[3]
Solubility Water/Aqueous BuffersUp to 100 mg/mL[3][6]
PBS (pH 7.2)Approximately 10 mg/mL[4]

Experimental Protocols

To ensure optimal performance of this compound® SC in your experiments, it is recommended to validate its effectiveness in your specific buffer system. The following protocols provide a framework for assessing the stability and inhibitory activity of this compound® SC.

Protocol for Assessing this compound® SC Stability in a Target Buffer

This protocol allows for the determination of the functional half-life of this compound® SC in a specific buffer by pre-incubating the inhibitor in the buffer for varying amounts of time before measuring its residual activity.

Materials:

  • This compound® SC

  • Target buffer system (e.g., Tris-HCl, HEPES, PBS) at the desired pH

  • A model serine protease (e.g., Trypsin, Chymotrypsin)

  • A suitable chromogenic or fluorogenic protease substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a fresh stock solution of this compound® SC (e.g., 100 mM in sterile, distilled water). Store on ice.

  • Prepare working solutions of this compound® SC in the target buffer at a concentration that yields significant, but not complete, inhibition (e.g., 2x the final desired concentration).

  • Pre-incubate this compound® SC: Aliquot the this compound® SC working solution and incubate at the desired experimental temperature for different time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Prepare control and enzyme solutions: In a 96-well plate, prepare the following controls:

    • No-enzyme control (buffer + substrate)

    • No-inhibitor control (enzyme + buffer + substrate)

  • Initiate the inhibition reaction: At each time point, add the pre-incubated this compound® SC solution to wells containing the serine protease. Incubate for a fixed period (e.g., 15 minutes) at room temperature to allow for inhibition.

  • Initiate the substrate cleavage reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure protease activity: Immediately begin kinetic measurements using a microplate reader at the appropriate wavelength for the chosen substrate.

  • Data analysis:

    • Calculate the initial reaction velocity (V₀) for each condition from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each pre-incubation time point relative to the no-inhibitor control.

    • Plot the percent inhibition as a function of pre-incubation time to determine the functional half-life of this compound® SC in the tested buffer.

Protocol for Determining the IC₅₀ of this compound® SC in Different Buffer Systems

This protocol is designed to compare the inhibitory potency (IC₅₀ value) of this compound® SC across various buffer systems.

Materials:

  • This compound® SC

  • A panel of buffer systems to be tested (e.g., 50 mM Tris-HCl pH 7.5, 50 mM HEPES pH 7.5, 1x PBS pH 7.4)

  • A model serine protease

  • A suitable chromogenic or fluorogenic protease substrate

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a fresh stock solution of this compound® SC (e.g., 100 mM in sterile, distilled water).

  • Prepare serial dilutions of this compound® SC in each of the buffer systems to be tested.

  • Set up the assay plate:

    • Add a fixed amount of the serine protease to each well (except for the no-enzyme control).

    • Add the serially diluted this compound® SC solutions to the corresponding wells.

    • Include a no-inhibitor control (enzyme + buffer) and a no-enzyme control (buffer only) for each buffer system.

  • Pre-incubate the enzyme and inhibitor: Incubate the plate for a fixed time (e.g., 15 minutes) at room temperature to allow this compound® SC to react with the protease.

  • Initiate the reaction: Add the substrate to all wells.

  • Measure activity: Monitor the reaction kinetically in a microplate reader.

  • Data analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the data to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the this compound® SC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound® SC in each buffer system.

Visualized Workflows and Decision Guides

Experimental Workflow for Buffer Compatibility Testing

The following diagram outlines the general workflow for assessing the compatibility of this compound® SC with a chosen buffer system.

cluster_1 Workflow for this compound® SC Buffer Compatibility Testing Start Start: Select Buffer System Prepare_Solutions Prepare Stock Solutions (this compound® SC, Enzyme, Substrate) Start->Prepare_Solutions Stability_Assay Perform Stability Assay (Protocol 4.1) Prepare_Solutions->Stability_Assay IC50_Assay Determine IC₅₀ (Protocol 4.2) Prepare_Solutions->IC50_Assay Analyze_Data Analyze Data (Calculate Half-life and IC₅₀) Stability_Assay->Analyze_Data IC50_Assay->Analyze_Data Evaluate_Compatibility Evaluate Compatibility Analyze_Data->Evaluate_Compatibility Buffer_Compatible Buffer is Compatible Evaluate_Compatibility->Buffer_Compatible Acceptable Stability and Potency Buffer_Not_Compatible Buffer is Not Compatible (Consider pH/Temperature Adjustment or Alternative Buffer) Evaluate_Compatibility->Buffer_Not_Compatible Poor Stability or Potency

Caption: A generalized workflow for testing this compound® SC compatibility.

Decision Guide for Buffer Selection

This decision tree can help researchers select an appropriate buffer system for use with this compound® SC.

cluster_2 Decision Guide for Buffer Selection with this compound® SC Start What is the required pH of your buffer? pH_less_7 pH < 7.0 Start->pH_less_7 < 7.0 pH_7_to_8 pH 7.0 - 8.0 Start->pH_7_to_8 7.0 - 8.0 pH_greater_8 pH > 8.0 Start->pH_greater_8 > 8.0 Recommendation_1 Optimal for this compound® SC stability. Most common buffers are suitable. pH_less_7->Recommendation_1 Recommendation_2 This compound® SC will have a reduced half-life. Work at low temperatures (4°C) and add this compound® SC immediately before use. pH_7_to_8->Recommendation_2 Recommendation_3 Significant hydrolysis is expected. Consider alternative inhibitors or perform rigorous stability testing. pH_greater_8->Recommendation_3

Caption: A guide for selecting buffers for use with this compound® SC.

Conclusion

This compound® SC is a highly effective and user-friendly serine protease inhibitor. Its performance is intrinsically linked to the pH and temperature of the buffer system in which it is used. By understanding the principles of its stability and by employing the provided protocols to validate its efficacy in specific experimental contexts, researchers can ensure reliable and robust protection of their protein samples from proteolytic degradation. For optimal results, it is recommended to use this compound® SC in buffers with a pH below 7.0 and to maintain low temperatures throughout the experimental procedure. When working at neutral or slightly alkaline pH, this compound® SC should be added to the buffer immediately prior to use.

References

Application Notes and Protocols for the Use of Pefabloc SC® in Live Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefabloc SC®, also known by its chemical name 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a potent, irreversible inhibitor of serine proteases. It is widely utilized in biochemical and cellular assays to prevent proteolytic degradation of proteins of interest. Its high solubility in aqueous solutions, stability, and significantly lower toxicity compared to other serine protease inhibitors like PMSF and DFP make it a candidate for use in experiments involving living cells.[1][2] This document provides detailed application notes and protocols for the use of this compound SC® in live cell imaging experiments, addressing its suitability, potential effects on cell viability, and procedural guidelines.

Mechanism of Action

This compound SC® functions by irreversibly binding to the active site of serine proteases. The sulfonyl fluoride moiety of this compound SC® reacts with the hydroxyl group of the serine residue within the catalytic triad of these enzymes, forming a stable, covalent bond.[3] This acylation of the active site renders the protease inactive. In addition to its primary role as a serine protease inhibitor, this compound SC® has also been described as a potent inhibitor of serine/threonine phosphatases.[3]

Suitability for Live Cell Imaging

The use of any chemical compound in live cell imaging requires careful consideration of its effects on cell health and potential interference with the imaging process. This compound SC® offers several advantages in this context:

  • Cell Permeability: Multiple sources confirm that this compound SC® can be used on living cells, indicating that it is cell-permeable.[2][3]

  • Low Cytotoxicity: this compound SC® is characterized by its low toxicity towards eukaryotic cells.[2] One study noted no inhibition of cell viability at concentrations up to 0.25 mM, with only a 60% inhibition observed at a significantly higher concentration of 1 mM.[4] However, other studies have shown that at higher concentrations, AEBSF can decrease cell viability and proliferation, particularly in cancer cell lines.[5]

  • High Water Solubility: Its excellent solubility in aqueous buffers simplifies its addition to cell culture media without the need for organic solvents that could be harmful to cells.[2][4]

Despite these benefits, researchers should be aware of the following:

  • Stability in Culture Media: The stability of this compound SC® is pH and temperature-dependent. In conditions mimicking cell culture (pH 7.0 and 37°C), its half-life is approximately 6 hours.[6] For long-term imaging experiments, this degradation rate may necessitate replenishment of the inhibitor.

  • Potential for Off-Target Effects: While primarily targeting serine proteases, off-target effects are a possibility with any inhibitor. It has been noted that AEBSF can modify off-target residues such as tyrosine, lysine, and the N-terminus of proteins.[1] It has also been shown to inhibit NADPH oxidase activation and can interfere with cell adhesion at higher concentrations.[7][8]

  • Fluorescence Interference: The potential for this compound SC® to interfere with fluorescent probes has not been extensively studied. As with any non-fluorescent compound used in fluorescence microscopy, it is crucial to perform control experiments to rule out any quenching or autofluorescence effects.[9]

Data Presentation

The following tables summarize key quantitative data regarding this compound SC® properties and its effects on cell viability.

PropertyValueReference
Molecular Weight 239.5 Da[3]
Solubility in Water Up to 100 mg/mL[3]
Working Concentration 0.1 - 1 mg/mL (0.4 - 4 mM)
Half-life (pH 7.0, 37°C) ~ 6 hours[6]
Half-life (pH 8.6, 37°C) ~ 2.4 hours[6]
Half-life (pH 7.0, 25°C) ~ 26.6 hours[6]
Cell Type/LineConcentrationEffect on Viability/ProliferationReference
General Eukaryotic Cells0.1 - 0.25 mMNo evident inhibition of cell viability.[4]
General Eukaryotic Cells1 mMSignificant (60%) inhibition.[4]
Glioblastoma CellsIncreasingDecreased percentage of cell viability, proliferation, and metastasis.[5]
Human Macrophages50 - 150 µMNon-toxic.[10]

Experimental Protocols

Protocol 1: General Live Cell Imaging with this compound SC®

This protocol provides a general workflow for introducing this compound SC® into a live cell imaging experiment.

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • Complete cell culture medium, pre-warmed to 37°C

  • Live-cell imaging medium (e.g., phenol red-free medium), pre-warmed to 37°C

  • This compound SC® powder

  • Sterile, distilled water or PBS to prepare a stock solution

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom imaging dishes to achieve the desired confluency for imaging.

  • This compound SC® Stock Solution Preparation: Prepare a 100 mM stock solution of this compound SC® in sterile, distilled water. Filter-sterilize the solution and store in aliquots at -20°C. Concentrated stock solutions are acidic and are stable for at least two months at -20°C.[3]

  • Inhibitor Treatment: a. On the day of imaging, remove the culture medium from the cells. b. Wash the cells once with pre-warmed live-cell imaging medium. c. Add fresh, pre-warmed live-cell imaging medium to the cells. d. Dilute the this compound SC® stock solution directly into the imaging medium to the desired final concentration (a starting range of 0.1 - 1.0 mM is recommended). Gently mix the medium in the dish.

  • Live-Cell Imaging: a. Place the imaging dish on the microscope stage within the environmental chamber. b. Allow the cells to equilibrate for at least 30 minutes before starting image acquisition. c. Acquire images using appropriate settings to minimize phototoxicity. d. For experiments lasting longer than 6 hours, consider a partial or full medium exchange with fresh this compound SC® to maintain its effective concentration.

Protocol 2: Assessing Cell Viability and Morphology with this compound SC® Treatment

This protocol details a method to determine the optimal, non-toxic concentration of this compound SC® for your specific cell line and imaging duration.

Materials:

  • Cells cultured in a 96-well, black-walled, clear-bottom imaging plate

  • Complete cell culture medium

  • This compound SC® stock solution (100 mM)

  • Cell viability reagent (e.g., Resazurin-based assays like PrestoBlue™ or colorimetric assays like MTT)

  • Live-cell stain for morphology (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to overgrowth during the experiment.

  • This compound SC® Titration: Prepare a serial dilution of this compound SC® in complete culture medium. A suggested range is from 0.05 mM to 2 mM. Include a vehicle-only control (medium with the same volume of water used to dilute the stock solution).

  • Treatment: Replace the medium in the wells with the this compound SC®-containing medium.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for the intended duration of your live-cell imaging experiment (e.g., 6, 12, 24 hours).

  • Morphology Assessment: a. At the end of the incubation period, add the live/dead cell stains to a subset of the wells according to the manufacturer's protocol. b. Image the cells using a fluorescence microscope to visually assess any changes in cell morphology, adherence, and the ratio of live to dead cells.

  • Viability Assay: a. To the remaining wells, add the cell viability reagent (e.g., Resazurin). b. Incubate for the time recommended by the manufacturer. c. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: a. For the morphology assessment, qualitatively compare the treated cells to the control cells. b. For the viability assay, normalize the readings of the treated wells to the control wells to determine the percentage of cell viability. Plot the cell viability against the this compound SC® concentration to determine the highest concentration that does not significantly impact cell viability.

Mandatory Visualizations

Pefabloc_Mechanism This compound This compound SC® (AEBSF) Serine Serine Residue (Active Site) This compound->Serine Covalently Binds to Protease Serine Protease (Active) Protease->Serine Contains Inactive_Complex Inactive Acylated Enzyme Complex Protease->Inactive_Complex Becomes Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging Cell_Culture 1. Culture cells on glass-bottom dish Stock_Solution 2. Prepare 100 mM This compound SC® stock Add_Inhibitor 3. Add this compound SC® to imaging medium Stock_Solution->Add_Inhibitor Equilibrate 4. Equilibrate on microscope stage Add_Inhibitor->Equilibrate Acquire_Images 5. Acquire time-lapse images Equilibrate->Acquire_Images Replenish 6. Replenish this compound SC® (for long-term imaging) Acquire_Images->Replenish Viability_Protocol_Logic Start Start: Seed cells in 96-well plate Titrate Create this compound SC® serial dilution Start->Titrate Treat Treat cells with This compound SC® Titrate->Treat Incubate Incubate for desired duration (e.g., 24h) Treat->Incubate Assess Assess cell morphology and viability Incubate->Assess Analyze Analyze data to find optimal concentration Assess->Analyze End End: Optimal concentration determined Analyze->End

References

Pefabloc SC: A Superior Solution for Preventing Recombinant Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity and stability of recombinant proteins are paramount during all stages of research and development, from initial expression and purification to final formulation. Proteolytic degradation, mediated by endogenous proteases released during cell lysis, is a significant challenge that can compromise protein yield, activity, and structural integrity. Pefabloc SC, a brand name for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a potent, irreversible serine protease inhibitor designed to provide robust protection for your valuable protein targets.

These application notes provide a comprehensive guide to utilizing this compound SC for the effective prevention of recombinant protein degradation. We will delve into its mechanism of action, highlight its advantages over other common inhibitors, and provide detailed protocols for its use in various applications.

Mechanism of Action: Irreversible Inhibition of Serine Proteases

This compound SC is a sulfonyl fluoride-containing compound that specifically targets the active site of serine proteases.[1] Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue within their catalytic triad.[1] The mechanism of inhibition involves the covalent modification of this active site serine. The sulfonyl fluoride moiety of this compound SC reacts with the hydroxyl group of the serine, forming a stable, inactive sulfonyl-enzyme complex.[1] This irreversible acylation effectively and permanently neutralizes the protease's catalytic activity.[1]

G cluster_0 Serine Protease Active Site Serine Serine Residue (Ser) InactiveComplex Inactive Sulfonyl-Enzyme Complex Serine->InactiveComplex Histidine Histidine Residue (His) Histidine->InactiveComplex Aspartate Aspartate Residue (Asp) Aspartate->InactiveComplex This compound This compound SC (AEBSF) This compound->Serine Covalent Bond Formation

Caption: Mechanism of this compound SC Inhibition.

Advantages of this compound SC

This compound SC offers several distinct advantages over other commonly used serine protease inhibitors, particularly phenylmethylsulfonyl fluoride (PMSF).

  • Enhanced Stability in Aqueous Solutions: Unlike PMSF, which has a half-life of only about 30 minutes at pH 8.0, this compound SC exhibits significantly greater stability in aqueous buffers, even at neutral and slightly alkaline pH.[2] At pH 7.0 and 37°C, this compound SC has a half-life of approximately 6 hours.[1]

  • Superior Safety Profile: this compound SC is considerably less toxic than PMSF and diisopropylfluorophosphate (DFP), which are known neurotoxins.[3][4] The LD50 for this compound SC in mice (oral dose) is 2.8 g/kg.[1]

  • Water Solubility: this compound SC is readily soluble in water and aqueous buffers, eliminating the need for hazardous organic solvents like isopropanol or ethanol, which are required to dissolve PMSF.[3][5]

  • Broad Specificity: this compound SC inhibits a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin.[1][6]

Quantitative Data and Comparisons

The following tables provide a summary of the inhibitory activity of this compound SC and a comparison with other common protease inhibitors.

Table 1: Inhibitory Activity of this compound SC against Various Serine Proteases

ProteaseIC50 (mM)
Trypsin0.081
Chymotrypsin0.044
Thrombin0.92
Plasmin1.99
tPA0.72
uPA0.072
Elastase0.525

Data obtained at pH 7.0 and 25°C after 15 minutes of incubation.

Table 2: Comparison of Common Serine Protease Inhibitors

FeatureThis compound SC (AEBSF)PMSFAprotininLeupeptin
Target Proteases Serine ProteasesSerine & Cysteine ProteasesSerine ProteasesSerine & Cysteine Proteases
Mechanism IrreversibleIrreversibleReversibleReversible
Typical Working Conc. 0.1 - 4 mM0.1 - 1 mM0.15 µM1 µM
Solubility High in waterPoor in water; requires organic solventHigh in waterHigh in water
Toxicity Low (LD50 >2800 mg/kg)High (neurotoxin)LowLow
Stability in Aqueous Solution (pH 7.5, 25°C) Half-life of hoursHalf-life of ~30 minutesStableLess stable

Experimental Protocols

The following are detailed protocols for the use of this compound SC in the purification of recombinant proteins from E. coli and mammalian cells.

Experimental Workflow for Recombinant Protein Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing with this compound SC Cell_Culture Cell Culture & Expression Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Cell Lysis (Add this compound SC to Lysis Buffer) Harvesting->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Purification Chromatography (Optional: this compound SC in Buffers) Clarification->Purification Analysis Purity & Yield Analysis (SDS-PAGE, Western Blot) Purification->Analysis Storage Storage (Optional: this compound SC in Storage Buffer) Analysis->Storage

Caption: General workflow for recombinant protein purification.

Protocol 1: Recombinant Protein Purification from E. coli

Materials:

  • E. coli cell pellet expressing the recombinant protein

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA

  • This compound SC stock solution (100 mM in water)

  • Lysozyme

  • DNase I

  • Appropriate chromatography buffers

  • Storage Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol

Procedure:

  • Preparation of Lysis Buffer with this compound SC:

    • Prepare the required volume of Lysis Buffer.

    • Immediately before use, add this compound SC from the stock solution to a final concentration of 1-2 mM. Mix well.

  • Cell Lysis:

    • Resuspend the thawed E. coli cell pellet in the this compound SC-containing Lysis Buffer (typically 5-10 mL per gram of wet cell paste).

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Add DNase I to a final concentration of 10 µg/mL.

    • Lyse the cells by sonication on ice. Perform short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating and protein denaturation.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the soluble recombinant protein.

  • Protein Purification:

    • Proceed with your established chromatography protocol (e.g., affinity, ion exchange, size exclusion).

    • For extended purification steps, consider adding this compound SC to your chromatography buffers at a lower concentration (e.g., 0.1-0.5 mM) to maintain protection.

  • Protein Storage:

    • After purification and buffer exchange into the final Storage Buffer, consider adding this compound SC to a final concentration of 0.1 mM for long-term storage at -80°C.

Protocol 2: Recombinant Protein Purification from Mammalian Cells

Materials:

  • Mammalian cell pellet expressing the recombinant protein

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • This compound SC stock solution (100 mM in water)

  • Appropriate chromatography buffers

  • Storage Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol

Procedure:

  • Preparation of Lysis Buffer with this compound SC:

    • Prepare the required volume of Lysis Buffer.

    • Just before use, add this compound SC from the stock solution to a final concentration of 1-2 mM. Mix gently.

  • Cell Lysis:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in the this compound SC-containing Lysis Buffer (typically 1-2 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the clear supernatant to a new tube.

  • Protein Purification:

    • Follow your standard purification protocol. As with E. coli purifications, the inclusion of 0.1-0.5 mM this compound SC in chromatography buffers can be beneficial.

  • Protein Storage:

    • For long-term stability, add this compound SC to the final purified protein in Storage Buffer to a concentration of 0.1 mM before storing at -80°C.

Decision Guide for Protease Inhibitor Selection

The choice of a protease inhibitor depends on several factors. The following decision tree can help guide your selection process.

G Start What is the primary class of target proteases? Serine Serine Proteases Start->Serine Serine Cysteine Cysteine Proteases Start->Cysteine Cysteine Aspartic Aspartic Proteases Start->Aspartic Aspartic Metallo Metalloproteases Start->Metallo Metalloproteases Unknown Unknown/Broad Spectrum Start->Unknown Unknown Pefabloc_Choice Is an irreversible, water-soluble, and less toxic inhibitor preferred? Serine->Pefabloc_Choice E64 Use E-64 Cysteine->E64 Pepstatin Use Pepstatin A Aspartic->Pepstatin EDTA Use EDTA Metallo->EDTA Cocktail Use a Protease Inhibitor Cocktail Unknown->Cocktail Pefabloc_Yes Use this compound SC Pefabloc_Choice->Pefabloc_Yes Yes Pefabloc_No Consider PMSF (if handling precautions are taken) or Aprotinin (reversible) Pefabloc_Choice->Pefabloc_No No

Caption: Decision tree for selecting a protease inhibitor.

Conclusion

This compound SC is a highly effective and user-friendly tool for safeguarding recombinant proteins from proteolytic degradation. Its superior stability, safety, and water solubility make it an excellent alternative to traditional serine protease inhibitors. By incorporating this compound SC into your protein purification workflows, you can significantly improve the yield and quality of your final protein product, leading to more reliable and reproducible downstream applications.

References

Step-by-step guide for using Pefabloc in Western blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the effective use of Pefabloc SC®, a potent and irreversible serine protease inhibitor, in Western blotting applications. Its superior safety profile and stability make it an excellent alternative to traditional inhibitors like PMSF.

Introduction to this compound SC®

This compound SC® (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, AEBSF) is a water-soluble, broad-spectrum inhibitor of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. Its mechanism of action involves the rapid and irreversible acylation of the serine residue within the active site of these proteases, leading to their inactivation.

Key Advantages of this compound SC®:

  • Low Toxicity: Significantly less toxic than PMSF and DFP, enhancing laboratory safety.

  • Water Solubility: Readily dissolves in aqueous buffers, eliminating the need for hazardous organic solvents like isopropanol or ethanol that are required for PMSF.

  • Improved Stability: More stable in aqueous solutions, especially at physiological pH, compared to PMSF which has a short half-life in aqueous environments.

  • Broad Specificity: Effectively inhibits a wide range of serine proteases.

Mechanism of Action

This compound SC® acts as a suicide inhibitor. The sulfonyl fluoride moiety of this compound SC® covalently binds to the hydroxyl group of the active site serine residue in serine proteases, forming a stable, inactive enzyme-inhibitor complex.

cluster_0 Serine Protease Active Site cluster_1 This compound SC® cluster_2 Inactivation Active Serine Serine Residue (Active Site) Inactive_Complex Inactive Covalent Enzyme-Inhibitor Complex Active Serine->Inactive_Complex Forms This compound This compound SC® (AEBSF) This compound->Active Serine Covalent Bonding

Caption: Mechanism of this compound SC® inhibition.

Quantitative Data and Comparisons

This compound SC® demonstrates comparable or superior inhibitory activity against various serine proteases when compared to other common inhibitors like PMSF and DFP.

Serine ProteaseThis compound SC® (kapp/I [l x mol⁻¹ x s⁻¹])PMSF (kapp/I [l x mol⁻¹ x s⁻¹])DFP (kapp/I [l x mol⁻¹ x s⁻¹])
Chymotrypsin0.320.050.19
Trypsin0.680.070.3
Thrombin5.121.951.28
Plasmin1.19Not DetectedNot Detected
Plasma Kallikrein0.190.050.05
Glandular Kallikrein0.46Not DetectedNot Detected

Table 1: Comparison of the apparent rate constant of inactivation (kapp/I) of various serine proteases by this compound SC®, PMSF, and DFP.

PropertyThis compound SC®PMSF
Molecular Weight 239.5 Da174.2 g/mol
Working Concentration 0.4 - 4 mM (0.1 - 1.0 mg/ml)0.1 - 1 mM
Solubility High in water and aqueous buffers (up to 100 mg/ml)Poor in water; requires organic solvents
Toxicity Low (LD50 = 2.8 g/kg, oral in mice)High (neurotoxin)
Stability in Aqueous Solution Stable, especially at acidic pH. Half-life of ~6 hours at pH 7 and 37°C.Unstable, rapidly hydrolyzes

Table 2: Physicochemical and toxicological comparison of this compound SC® and PMSF.

Experimental Protocols

Preparation of this compound SC® Stock Solution

Materials:

  • This compound SC® powder

  • Nuclease-free water or an appropriate aqueous buffer (e.g., 10 mM Tris-HCl, pH 7.0)

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 100 mM stock solution, dissolve 23.95 mg of this compound SC® in 1 ml of nuclease-free water or a slightly acidic aqueous buffer.

  • Mix by vortexing until the powder is completely dissolved. The resulting solution will be acidic.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -15 to -25°C for up to two months.

Western Blotting Workflow with this compound SC®

The following diagram outlines the key steps in a Western blotting experiment where this compound SC® is incorporated.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Degradation with Pefabloc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with protein degradation, even when using the serine protease inhibitor Pefabloc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound®, also known as AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride), is a potent and irreversible inhibitor of serine proteases.[1][2][3][4] It belongs to the sulfonyl fluoride family of compounds.[1][2] Its mechanism of action involves the covalent modification of the serine residue within the active site of the protease, leading to a stable, inactive enzyme.[1][5][6] This action is similar to other serine protease inhibitors like PMSF and DFP, but this compound offers the advantages of being water-soluble and significantly less toxic.[1][2][5][7]

Q2: Which proteases is this compound effective against?

This compound has a broad specificity for serine proteases.[1][4] It effectively inhibits enzymes such as trypsin, chymotrypsin, thrombin, plasmin, kallikrein, and proteinase K.[1][2][3][8][9][10]

Q3: What is the recommended working concentration for this compound?

The typical working concentration for this compound ranges from 0.1 to 1.0 mg/mL, which corresponds to approximately 0.4 to 4 mM.[2][11] For specific applications, such as the complete inactivation of proteinase K, concentrations up to 5 mM may be used.[2][3][11]

Q4: How should I prepare and store this compound solutions?

This compound is readily soluble in aqueous buffers and distilled water up to 100 mg/mL.[2] For stock solutions (e.g., 100 mM), it is recommended to dissolve the powder in distilled water. These concentrated stock solutions are acidic and can be stored in aliquots at -15 to -25°C for 1 to 2 months.[2][11] To minimize hydrolysis, it is crucial to add this compound to your biological samples shortly before starting your experiment.[1][2]

Troubleshooting Guide: Why is my protein still degrading?

If you are still observing protein degradation despite using this compound, several factors could be at play. Use this guide to troubleshoot potential issues in your experimental workflow.

Issue 1: this compound Inactivity or Suboptimal Performance

The effectiveness of this compound is highly dependent on its handling and the biochemical environment of your experiment.

  • pH-Dependent Instability: this compound's stability decreases as the pH increases. At a pH of 7.0 or higher, it undergoes hydrolysis, which is accelerated at higher temperatures.[1] For instance, at 37°C and pH 7.0, the half-life of this compound is approximately 6 hours; this drops to just 2 hours at pH 7.5.[1]

  • Improper Storage: Failure to store stock solutions at the recommended -15 to -25°C can lead to a loss of activity over time.[2][11]

  • Interfering Reagents: this compound can react with thiol-containing reagents. If your buffer contains reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, they can reduce the inhibitory effect of this compound.[5][6]

Solution Workflow for this compound Issues

cluster_troubleshooting Troubleshooting this compound Ineffectiveness start Protein Degradation Observed check_ph Check Buffer pH start->check_ph check_storage Verify Stock Solution Storage check_ph->check_storage No ph_high pH ≥ 7.0? check_ph->ph_high Yes check_reagents Assess Buffer Components for Thiols check_storage->check_reagents No storage_improper Improper Storage? check_storage->storage_improper Yes thiols_present Thiols (DTT, BME) Present? check_reagents->thiols_present Yes adjust_ph Adjust pH to < 7.0 or Add this compound Immediately Before Use ph_high->adjust_ph prepare_fresh Prepare Fresh Stock Solution storage_improper->prepare_fresh remove_thiols Remove Thiols or Use Alternative Inhibitor thiols_present->remove_thiols

Caption: Troubleshooting workflow for this compound ineffectiveness.

Issue 2: Presence of Non-Serine Proteases

This compound is a specific inhibitor of serine proteases. If your sample contains other classes of proteases, they will not be inhibited and can continue to degrade your protein.

  • Cysteine Proteases: Examples include papain and calpains.

  • Aspartate Proteases: Examples include pepsin and cathepsins.

  • Metalloproteases: These are zinc-dependent proteases, such as matrix metalloproteinases (MMPs).

Solution: Employ a Broader Range of Inhibitors

To counteract the activity of other protease classes, consider using a protease inhibitor cocktail that contains a mixture of inhibitors with different specificities.[12][13][14][15]

Protease ClassRecommended Inhibitors
Serine ProteasesThis compound, PMSF, Aprotinin
Cysteine ProteasesE-64, Leupeptin, Antipain
Aspartate ProteasesPepstatin
MetalloproteasesEDTA, EGTA, 1,10-Phenanthroline

Signaling Pathway of Protease Inhibition

cluster_proteases Protease Classes cluster_inhibitors Inhibitor Classes serine Serine Proteases protein Target Protein serine->protein degrades cysteine Cysteine Proteases cysteine->protein degrades aspartate Aspartate Proteases aspartate->protein degrades metallo Metalloproteases metallo->protein degrades This compound This compound® SC This compound->serine inhibits e64 E-64 / Leupeptin e64->cysteine inhibits pepstatin Pepstatin A pepstatin->aspartate inhibits edta EDTA / EGTA edta->metallo inhibits degradation Degradation protein->degradation

Caption: Inhibition of different protease classes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound® SC powder.

  • Dissolving: Dissolve the powder in high-purity, distilled water to a final concentration of 100 mM (23.95 mg/mL).

  • Aliquoting: Dispense the stock solution into small, single-use aliquots.

  • Storage: Store the aliquots at -15 to -25°C for up to 2 months.[2][11]

Protocol 2: General Cell Lysis with Protease Inhibition
  • Buffer Preparation: Prepare your lysis buffer of choice. Keep it on ice.

  • Inhibitor Addition: Just before lysing your cells, add this compound from your stock solution to the desired final working concentration (e.g., 1 mM). If necessary, also add a broad-spectrum protease inhibitor cocktail.

  • Cell Lysis: Perform cell lysis on ice using your preferred method (e.g., sonication, douncing, or detergent lysis).[13][14][15][16]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing your protein of interest.

  • Storage: Use the lysate immediately for downstream applications or store it at -80°C for long-term preservation.[13]

Quantitative Data Summary

This compound Stability and Working Parameters
ParameterValueReference
Working Concentration 0.1 - 1.0 mg/mL (0.4 - 4 mM)[2][11]
Stock Solution Stability 1-2 months at -15 to -25°C (in acidic aqueous solution)[2][11]
Half-life at 37°C, pH 7.0 ~6 hours[1]
Half-life at 37°C, pH 7.5 ~2 hours[1]
Inhibitory Activity of this compound vs. Other Serine Protease Inhibitors

The apparent rate constant of inactivation (kapp/I) indicates the efficiency of the inhibitor. Higher values signify faster inactivation.

Serine ProteaseThis compound® SC (kapp/I in L·mol⁻¹·s⁻¹)PMSF (kapp/I in L·mol⁻¹·s⁻¹)DFP (kapp/I in L·mol⁻¹·s⁻¹)
Plasmin1,10020100
Plasma Kallikrein13,0001,000200
Thrombin6,0001,0001,000
Glandular Kallikrein2,000100100
Trypsin1,0001,000>10,000
Chymotrypsin10,0001,0001,000
Data adapted from product information sheets.[1]

References

Technical Support Center: Optimizing Pefabloc SC Effectiveness at High pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges when using the serine protease inhibitor Pefabloc SC, particularly in high pH environments.

FAQs and Troubleshooting Guides

Q1: My experiment requires a high pH buffer (pH 8.0-9.0), but I'm seeing reduced this compound SC effectiveness. Why is this happening?

A1: this compound SC, like other sulfonyl fluoride-based inhibitors, is susceptible to hydrolysis at alkaline pH.[1][2] This chemical breakdown of the inhibitor molecule reduces its concentration and, consequently, its ability to effectively inhibit serine proteases. The rate of this hydrolysis increases with both pH and temperature.[1][2]

Q2: How quickly does this compound SC degrade at high pH?

Data Presentation: this compound SC Stability

pHTemperature (°C)Half-lifeCitation
7.037~6 hours[2]
7.537~2 hours[2]
8.0 - 9.0Not Specified"Slight hydrolysis occurs"[3]

Q3: What are the best practices for using this compound SC in buffers with pH ≥ 7.0?

A3: To maximize the effectiveness of this compound SC in neutral to alkaline buffers, follow these recommendations:

  • Prepare Fresh Solutions: Always prepare your this compound SC stock solution and working solutions immediately before use.[1]

  • Acidic Stock Solution Storage: this compound SC is more stable in acidic conditions. A concentrated stock solution (e.g., 100 mM in water) will be acidic and can be stored for up to two months at -15 to -25°C.[1]

  • Add at the Last Minute: Add the this compound SC to your experimental sample or buffer as the final step before starting your assay or purification to minimize the time it is exposed to the high pH environment.[1]

  • Consider Temperature: Since hydrolysis is temperature-dependent, conducting your experiment at a lower temperature, if possible, can help to slow the degradation of this compound SC.[1]

Q4: I'm observing non-specific protein modification in my experiments at high pH. Is this related to this compound SC?

A4: Yes, at higher pH and concentrations, this compound SC can covalently bind to other proteins non-specifically.[4] To address this, consider using This compound® SC PLUS , which includes a protector solution to prevent these non-specific interactions without affecting the inhibitory activity on serine proteases.[4]

Q5: Are there alternative serine protease inhibitors that are more stable at high pH?

A5: Yes, if the instability of this compound SC at high pH is a significant concern for your experiments, consider using Aprotinin . Aprotinin is a reversible serine protease inhibitor that is stable across a broad pH range of 1 to 12.[5][6] However, it's important to note that its binding to proteases is pH-dependent and can dissociate at pH values above 10.[1][7]

Data Presentation: this compound SC vs. Aprotinin for High pH Applications

InhibitorTypeOptimal pH RangeStability at High pH (8-10)Key Considerations
This compound SC IrreversibleAcidic to NeutralDecreased stability, hydrolysis occursPrepare fresh, add last. Consider this compound SC PLUS to prevent non-specific binding.
Aprotinin Reversible1 - 12StableBinding to protease is reversible and may dissociate at pH > 10.

Experimental Protocols

Protocol 1: General Procedure for Assessing Protease Inhibition at High pH

This protocol provides a framework for comparing the effectiveness of different serine protease inhibitors at a specific high pH.

  • Reagent Preparation:

    • Prepare a stock solution of your serine protease of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of a chromogenic or fluorogenic protease substrate.

    • Prepare fresh stock solutions of this compound SC and the alternative inhibitor (e.g., Aprotinin) in an appropriate solvent.

    • Prepare your high pH experimental buffer (e.g., 50 mM Tris-HCl, pH 8.5).

  • Assay Setup (96-well plate format):

    • Add a constant amount of the serine protease to each well.

    • Add varying concentrations of the protease inhibitor (this compound SC or alternative) to the wells. Include a control well with no inhibitor.

    • Pre-incubate the protease and inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature.

    • Initiate the reaction by adding the protease substrate to all wells.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular intervals using a plate reader. The rate of substrate cleavage is proportional to the protease activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of protease inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) for each inhibitor under the tested high pH conditions. A lower IC₅₀ value indicates a more potent inhibitor.

Mandatory Visualizations

Pefabloc_Mechanism_and_Inactivation cluster_inhibition Protease Inhibition Pathway cluster_hydrolysis Inactivation at High pH Pefabloc_SC This compound SC (Active Inhibitor) Inactive_Complex Inactive Covalent Enzyme-Inhibitor Complex Pefabloc_SC->Inactive_Complex Covalent Modification Serine_Protease Serine Protease (Active Site Serine) Serine_Protease->Inactive_Complex Pefabloc_SC_High_pH This compound SC Inactive_this compound Hydrolyzed this compound (Inactive) Pefabloc_SC_High_pH->Inactive_this compound Hydrolysis Hydroxide_Ion Hydroxide Ion (OH⁻) Hydroxide_Ion->Inactive_this compound

Caption: Mechanism of this compound SC action and its inactivation at high pH.

Troubleshooting_Workflow Start Reduced this compound SC Effectiveness at High pH? Check_Protocol Review Protocol: - Is this compound SC added last? - Is the solution freshly prepared? Start->Check_Protocol Yes Consider_PLUS Observing Non-Specific Protein Modification? Check_Protocol->Consider_PLUS Use_PLUS Use this compound® SC PLUS Consider_PLUS->Use_PLUS Yes Still_Ineffective Inhibition Still Low? Consider_PLUS->Still_Ineffective No Use_PLUS->Still_Ineffective Use_Alternative Switch to a pH-Stable Inhibitor (e.g., Aprotinin) Still_Ineffective->Use_Alternative Yes Optimize_Experiment Optimize Experimental Conditions (e.g., Lower Temperature) Still_Ineffective->Optimize_Experiment No End Problem Resolved Use_Alternative->End Optimize_Experiment->End

Caption: Troubleshooting workflow for this compound SC use at high pH.

References

Pefabloc precipitation in stock solution what to do

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Pefabloc precipitation in stock solutions.

Troubleshooting Guide: this compound Precipitation

Issue: My this compound stock solution has formed a precipitate. What should I do?

Precipitation in your this compound stock solution can be attributed to several factors, including storage conditions and solution chemistry. Follow this guide to troubleshoot and resolve the issue.

1. Initial Assessment

  • Question: Did the precipitation occur after thawing a frozen stock solution?

    • Answer: For some formulations like this compound® SC PLUS, precipitation can occur during storage.[1] Gently warm the solution to room temperature (+15 to +25°C) to redissolve the precipitate.[1]

  • Question: How was the stock solution prepared and stored?

    • Answer: Improper preparation or storage is a common cause of precipitation. Proceed to the next steps to evaluate your protocol.

2. Solution Preparation and Storage Review

  • Question: What solvent was used to dissolve the this compound?

    • Answer: this compound SC is highly soluble in distilled water or aqueous buffers, up to 100 mg/mL.[2][3][4][5][6] Using other solvents may affect its solubility.

  • Question: What is the pH of your stock solution?

    • Answer: this compound stability is pH-dependent. Concentrated stock solutions prepared in distilled water are acidic and stable.[2][3][4][5][6][7] The stability decreases at a pH of 7.0 or higher due to hydrolysis, which can be exacerbated by higher temperatures.[4] It is recommended to store this compound SC under acidic conditions.[2][3][4][5][6][7]

  • Question: At what temperature is the stock solution stored?

    • Answer: Concentrated stock solutions should be stored in aliquots at -15 to -25°C for long-term stability (1-2 months).[2][3][4][5][6][7] Repeated freeze-thaw cycles should be avoided as they can promote precipitation of buffer components.

3. Recommended Actions

If warming the solution does not resolve the issue, it is best to discard the precipitated solution and prepare a fresh stock using the correct protocol.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound precipitate out of solution?

A1: this compound precipitation can be caused by several factors:

  • Improper Storage Temperature: Storing the solution at incorrect temperatures can lead to precipitation.

  • Incorrect pH: this compound is less stable at neutral to alkaline pH (≥7.0), and hydrolysis can occur, potentially leading to precipitation.[4] Stock solutions should be acidic.[2][3][4][5][6][7]

  • High Concentration: While soluble up to 100 mg/mL, preparing solutions at the upper limit of solubility can increase the risk of precipitation, especially with temperature fluctuations.

  • Repeated Freeze-Thaw Cycles: This can cause solutes to come out of solution. Storing in aliquots is recommended.[2][3][4][5][6][7]

Q2: Can I still use my this compound stock solution if it has a precipitate?

A2: It is not recommended. The presence of a precipitate indicates that the concentration of active this compound in the supernatant is no longer accurate. This can compromise your experiments. Attempt to redissolve by warming; if unsuccessful, prepare a fresh solution.

Q3: How can I prevent this compound from precipitating in the future?

A3: To prevent precipitation:

  • Prepare stock solutions in distilled water to ensure an acidic pH.[2][3][4][5][6][7]

  • Store the stock solution in small, single-use aliquots at -15 to -25°C.[2][3][4][5][6][7]

  • Avoid repeated freeze-thaw cycles.

  • When adding to your experimental buffer, ensure the final pH does not immediately cause precipitation. Add it to your biological samples shortly before use to minimize hydrolysis.[2][3][4][5][6][7]

Q4: What is the recommended working concentration for this compound SC?

A4: The recommended working concentration is typically between 0.1 to 1 mg/mL (0.4 to 4 mM).[3][6]

Quantitative Data Summary

ParameterRecommended Value/ConditionReferences
Solubility Up to 100 mg/mL in water or aqueous buffers[2][3][4][5][6]
Stock Solution Storage Temp. -15 to -25°C[2][3][4][5][6][7]
Stock Solution Stability 1-2 months when stored as frozen aliquots[2][3][4][5][6][7]
Recommended Storage pH Acidic (achieved by dissolving in distilled water)[2][3][4][5][6][7]
Working Concentration 0.1 - 1 mg/mL (0.4 - 4 mM)[3][6]
This compound SC PLUS precipitate Dissolve by warming to +15 to +25°C[1]

Experimental Protocols

Protocol for Preparation of a 100 mM this compound SC Stock Solution

Materials:

  • This compound SC powder (Molar Mass: 239.7 g/mol )[8]

  • High-purity, sterile distilled water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 100 mM stock solution, weigh out 23.97 mg of this compound SC powder.

  • Dissolution: Add the this compound SC powder to a sterile tube. Add 1 mL of sterile distilled water.

  • Mixing: Vortex the solution until the this compound SC is completely dissolved. The resulting solution will be acidic.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -15 to -25°C. The stock solution is stable for up to 2 months under these conditions.[2][3][4][5][6][7]

Visual Guides

Pefabloc_Troubleshooting_Workflow start Precipitation observed in This compound stock solution check_thaw Was the solution recently thawed? start->check_thaw warm_solution Warm solution to +15 to +25°C check_thaw->warm_solution Yes review_protocol Review preparation and storage protocol check_thaw->review_protocol No is_dissolved Does the precipitate dissolve? warm_solution->is_dissolved use_solution Solution is ready for use. Store properly. is_dissolved->use_solution Yes is_dissolved->review_protocol No check_solvent Solvent Check: Used dH2O or aqueous buffer? review_protocol->check_solvent check_ph pH Check: Is the stock solution acidic? check_solvent->check_ph Yes discard_solution Discard precipitated solution check_solvent->discard_solution No check_storage Storage Check: Stored at -15 to -25°C in aliquots? check_ph->check_storage Yes check_ph->discard_solution No check_storage->discard_solution No prepare_fresh Prepare fresh stock solution following correct protocol check_storage->prepare_fresh Yes, but still precipitates discard_solution->prepare_fresh

Caption: Troubleshooting workflow for this compound precipitation.

Pefabloc_Mechanism_of_Action cluster_0 This compound This compound SC (Sulfonyl Fluoride) Inactive_Complex Inactive Acylated Enzyme Complex This compound->Inactive_Complex Irreversible covalent bond Serine_Protease Active Serine Protease Active_Site Active Site Serine Residue Serine_Protease->Inactive_Complex Active_Site->Inactive_Complex Reacts with

Caption: Mechanism of serine protease inhibition by this compound SC.

References

Pefabloc SC Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies encountered during experiments using Pefabloc SC.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable or no inhibition of protease activity with this compound SC?

Inconsistent protease inhibition is a common issue and can often be traced back to the stability of this compound SC, which is highly dependent on pH and temperature.

  • pH-Dependent Hydrolysis: this compound SC undergoes hydrolysis at a pH of 7.0 or higher.[1] This rate of degradation increases as the pH and temperature rise. For instance, at 37°C and pH 7.0, 50% of this compound SC is hydrolyzed in 6 hours. This half-life drops to just 2 hours at pH 7.5 and the same temperature.[1] To ensure consistent results, it is crucial to add this compound SC to your biological samples immediately before starting your experiment.[1][2]

  • Stock Solution Stability: Concentrated stock solutions (e.g., 100 mM) prepared in distilled water are acidic and should be stored in aliquots at -15 to -25°C for up to two months.[1][3] Storing the stock solution under acidic conditions is key to minimizing hydrolysis.[1]

  • Incorrect Working Concentration: The recommended working concentration for this compound SC is typically between 0.1 to 1.0 mg/mL (0.4 to 4 mM).[1][2][4] Using a concentration that is too low may result in incomplete protease inhibition.

Q2: I've prepared my this compound SC stock solution in my lysis buffer and stored it. Why are my results inconsistent?

Storing this compound SC in a buffer, especially if the buffer has a neutral or alkaline pH, will lead to its rapid degradation. Lysis buffers are often buffered at a pH between 7.4 and 8.0, a range where this compound SC is unstable. Always prepare fresh dilutions of this compound SC from your acidic stock solution into your working buffer immediately before use.

Q3: Can this compound SC interact with other components in my experimental setup?

Yes, this compound SC can interact with certain reagents, which may affect its inhibitory activity.

  • Reducing Agents: this compound® SC is known to react with thiols. Therefore, the presence of reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol in your buffer can reduce its inhibitory effect.[5]

  • Protein Adducts: At higher concentrations and certain pH values, this compound SC can form covalent adducts with proteins.[1][6] This non-specific interaction can potentially affect the function of your protein of interest and lead to inconsistent results. If you suspect this is occurring, consider using this compound® SC PLUS, which includes a protector solution to prevent these adduct formations without altering the inhibitory features.[1][7]

Q4: I'm switching from PMSF to this compound SC. What are the key differences I should be aware of?

This compound SC offers several advantages over PMSF, including markedly lower toxicity, better stability at physiological pH, and high solubility in aqueous solutions.[1] Unlike PMSF, which needs to be dissolved in an organic solvent, this compound SC can be directly dissolved in water or aqueous buffers. Additionally, this compound SC's activity is not significantly affected by serum albumin, making it a more effective inhibitor of thrombin in serum or plasma compared to PMSF.[1][2][8][9]

Data Summary Tables

Table 1: Stability of this compound SC in Aqueous Solution

pHTemperature (°C)Half-lifeReference
< 7.0-15 to -25Stable for at least 2 months (stock solution)[1][3]
7.0376 hours[1]
7.5372 hours[1]
8.0 - 9.0Not specifiedSlight hydrolysis occurs[7][9]

Table 2: Recommended Working Concentrations of this compound SC

ApplicationRecommended ConcentrationReference
General Protein Purification0.1 - 1.0 mg/mL (0.4 - 4 mM)[1][2][4]
Inactivation of Proteinase K1 - 5 mM[1][2][4]

Table 3: IC50 Values for this compound SC Against Various Serine Proteases

EnzymeEnzyme ConcentrationIC50 (mM)
Trypsin0.2 µg/ml0.081
Chymotrypsin2.44 µg/ml0.044
Thrombin0.079 µg/ml0.92
Factor Xa0.12 µg/ml24.0
Plasmin4 CTA-U/ml1.99
tPA5.0 µg/ml0.72
uPA24.0 µg/ml0.072
Glandular Kallikrein3.5 µg/ml2.86
Elastase2.44 µg/ml0.525
Subtilisin A0.49 µg/ml1.801
Factor XIIa0.013 U/ml0.256
Data sourced from Enzyme Research Laboratories.[10]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound SC Stock Solution

  • Reconstitution: Dissolve this compound SC powder in double-distilled water to a final concentration of 100 mM (approximately 24 mg/mL).[1] this compound SC is readily soluble in aqueous solutions.[1][9]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots.

  • Storage: Store the aliquots at -15 to -25°C.[1][3] Under these conditions, the stock solution is stable for at least two months.[1]

Protocol 2: General Use in Protein Extraction

  • Prepare Lysis Buffer: Prepare your lysis buffer of choice. Do not add this compound SC at this stage.

  • Sample Preparation: Perform your cell or tissue homogenization in the lysis buffer on ice.

  • Add this compound SC: Immediately before proceeding with downstream applications (e.g., clarification of the lysate), add the required volume of the 100 mM this compound SC stock solution to achieve the desired final working concentration (typically 0.4 - 4 mM).

  • Mix and Proceed: Gently mix the sample and proceed with your protein purification protocol.

Visualizations

Pefabloc_SC_Mechanism cluster_Protease Serine Protease Active Site Serine Serine Residue Inactive_Complex Inactive Covalent Complex Histidine Histidine Residue Aspartate Aspartate Residue This compound This compound SC This compound->Serine

Caption: Mechanism of irreversible inhibition of serine proteases by this compound SC.

Troubleshooting_Workflow Start Inconsistent Protease Inhibition Check_pH Is the buffer pH ≥ 7.0? Start->Check_pH Check_Temp Was the experiment at elevated temperature? Check_pH->Check_Temp No Solution1 Add this compound SC immediately before use. Check_pH->Solution1 Yes Check_Stock Was the stock solution prepared and stored correctly? Check_Temp->Check_Stock No Check_Temp->Solution1 Yes Check_Reagents Are reducing agents (DTT, BME) present? Check_Stock->Check_Reagents Yes Solution2 Prepare fresh, acidic stock solution and store at -20°C. Check_Stock->Solution2 No Solution3 Consider buffer exchange or be aware of reduced efficacy. Check_Reagents->Solution3 Yes Result Consistent Inhibition Check_Reagents->Result No Solution1->Result Solution2->Result Solution3->Result

References

Technical Support Center: Pefabloc SC (AEBSF) and Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pefabloc SC (also known as AEBSF) in the presence of reducing agents such as Dithiothreitol (DTT) and β-mercaptoethanol (BME).

Frequently Asked Questions (FAQs)

Q1: Does DTT or β-mercaptoethanol affect the activity of this compound SC?

Yes, both Dithiothreitol (DTT) and β-mercaptoethanol (BME) negatively affect the activity of this compound SC. This compound SC is an irreversible serine protease inhibitor that functions by covalently modifying the active site serine of these enzymes. DTT and BME are reducing agents that contain thiol groups. These thiol groups can react with this compound SC, thereby inactivating the inhibitor and reducing its ability to inhibit proteases. One supplier explicitly states that "this compound® reacts with thiols. DTT and β-mercaptoethanol reduce the inhibitory effect."

Q2: What is the chemical mechanism behind the inactivation of this compound SC by DTT and β-mercaptoethanol?

This compound SC, or 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), contains a highly reactive sulfonyl fluoride group. This group is electrophilic and is the part of the molecule that reacts with the nucleophilic hydroxyl group of the serine residue in the active site of a protease. Similarly, the thiol groups (-SH) in DTT and β-mercaptoethanol are also strong nucleophiles. They can attack the sulfonyl fluoride group of AEBSF, leading to the formation of a stable thioester bond. This reaction consumes AEBSF, making it unavailable to inhibit its target proteases.

Q3: At what concentrations of DTT or β-mercaptoethanol does this interference become significant?

Q4: Can I still use this compound SC in buffers containing DTT or β-mercaptoethanol?

It is generally not recommended to use this compound SC in buffers that already contain DTT or β-mercaptoethanol due to the chemical incompatibility. However, if their presence is unavoidable, the timing of addition is critical.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of protease inhibition in my experiment. Presence of DTT or β-mercaptoethanol in the lysis or extraction buffer.1. Omit DTT/BME during initial lysis: If possible, perform the initial cell lysis or tissue homogenization in a buffer containing this compound SC but without DTT or BME. The reducing agent can be added at a later stage if required for downstream applications. 2. Increase this compound SC concentration: If DTT or BME must be present from the start, you may need to empirically determine a higher effective concentration of this compound SC to compensate for the amount that will be inactivated. This approach is not ideal as it can be difficult to control and may lead to off-target effects. 3. Use an alternative inhibitor: Consider using a serine protease inhibitor that is compatible with reducing agents.
Inconsistent protease inhibition between experiments. Variable timing of this compound SC and reducing agent addition.For improved reproducibility, it is crucial to have a standardized protocol for the order and timing of reagent addition. If this compound SC and reducing agents are used in the same experiment, they should be added at consistent time points.

Experimental Protocols and Methodologies

Protocol: Assessing the Impact of DTT on this compound SC Activity

This protocol provides a framework to qualitatively or quantitatively assess the interference of DTT with this compound SC's inhibitory activity on a model serine protease, such as trypsin.

Materials:

  • This compound SC (AEBSF)

  • Dithiothreitol (DTT)

  • Trypsin (or another suitable serine protease)

  • A suitable chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for colorimetric assays)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • This compound SC: 100 mM in sterile water.

    • DTT: 100 mM in sterile water.

    • Trypsin: 1 mg/mL in a suitable buffer (e.g., 1 mM HCl).

    • Substrate: 10 mM in a suitable solvent (e.g., DMSO).

  • Experimental Setup (Example for a 96-well plate):

    • Control (No Inhibition): Assay buffer + Trypsin + Substrate

    • This compound SC Inhibition: Assay buffer + this compound SC + Trypsin + Substrate

    • DTT Control: Assay buffer + DTT + Trypsin + Substrate

    • This compound SC + DTT: Assay buffer + this compound SC + DTT (pre-incubated) + Trypsin + Substrate

  • Pre-incubation Step:

    • In the "this compound SC + DTT" wells, add this compound SC and DTT to the assay buffer and incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for their interaction.

  • Enzyme Inhibition Step:

    • Add trypsin to all wells except for a substrate-only blank.

    • Incubate for a defined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for protease inhibition.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the active trypsin concentration.

  • Data Analysis:

    • Compare the reaction rates between the different conditions. A significant increase in the reaction rate in the "this compound SC + DTT" condition compared to the "this compound SC Inhibition" condition indicates that DTT is interfering with the inhibitory activity of this compound SC.

Visualizations

Pefabloc_Inhibition_Pathway cluster_inhibition Standard Inhibition Pathway cluster_interference Interference by DTT/BME This compound This compound SC (AEBSF) Inhibited_Protease Inhibited Protease (Inactive) This compound->Inhibited_Protease Covalent Modification of Active Site Serine Protease Serine Protease (Active) Protease->Inhibited_Protease DTT DTT or β-mercaptoethanol (Thiol Groups) Inactive_this compound Inactive this compound-Thiol Adduct DTT->Inactive_this compound Nucleophilic Attack on Sulfonyl Fluoride Pefabloc_int This compound SC (AEBSF) Pefabloc_int->Inactive_this compound

This compound SC Inhibition and Interference Pathways

Experimental_Workflow start Start: Prepare Reagents pre_incubation Pre-incubation: This compound SC + DTT start->pre_incubation add_trypsin Add Trypsin pre_incubation->add_trypsin inhibit Incubate for Inhibition add_trypsin->inhibit add_substrate Add Substrate inhibit->add_substrate measure Measure Activity (Spectrophotometry) add_substrate->measure analyze Analyze Data measure->analyze

Technical Support Center: Pefabloc™ SC Removal After Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of Pefabloc™ SC, a serine protease inhibitor, from purified protein samples. This compound™ SC, also known as AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride), is a water-soluble, non-toxic alternative to PMSF, widely used to prevent proteolytic degradation during protein purification.[1] However, its presence can interfere with downstream applications, necessitating its removal.

This guide offers detailed protocols, troubleshooting advice, and validation methods in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove this compound™ SC after my protein purification?

While this compound™ SC is essential for protecting your protein from degradation during purification, its residual presence can be problematic for several downstream applications.[2] As a sulfonyl fluoride, this compound™ SC can covalently modify proteins, not just the active site of serine proteases.[3][4] This non-specific modification can interfere with:

  • Mass Spectrometry: Residual this compound™ SC or its derivatives can adduct to your protein of interest, leading to mass shifts and complicating data interpretation.[1]

  • Protein Sequencing: Modification of amino acid residues by this compound™ SC can block N-terminal sequencing by Edman degradation or generate ambiguous results.

  • Functional Assays: The presence of a reactive small molecule, even at low concentrations, can interfere with sensitive enzymatic or cell-based assays.

  • Structural Studies: Covalent modifications can alter the protein's surface properties, potentially hindering crystallization or affecting NMR spectra.

Q2: What are the key properties of this compound™ SC to consider for its removal?

Understanding the physicochemical properties of this compound™ SC is crucial for selecting and optimizing a removal strategy.

PropertyValueImplication for Removal
Molecular Weight 239.7 g/mol [5][6][7]Its small size relative to most proteins allows for effective separation by size-based methods like dialysis, diafiltration, and size exclusion chromatography.
Solubility Highly soluble in water and aqueous buffers (up to 200 mg/mL)[5][6][7]Facilitates its removal into aqueous buffers during dialysis and diafiltration without the need for organic solvents.
Stability Hydrolyzes in aqueous solutions, with the rate increasing with higher pH and temperature.[3][4][8]While this can lead to its inactivation, the degradation product, AEBS-OH, may still need to be removed.[5][9]
Reactivity Irreversibly inhibits serine proteases by reacting with the active site serine.[3][4] It can also react with other nucleophilic amino acid residues.[3][4]Removal is necessary to prevent unwanted modifications to the purified protein.

Troubleshooting Guide: this compound™ SC Removal

This section provides detailed protocols and troubleshooting for common issues encountered during the removal of this compound™ SC.

Method 1: Dialysis

Dialysis is a widely used and gentle method for removing small molecules from protein solutions based on size exclusion through a semi-permeable membrane.

Experimental Protocol: Dialysis for this compound™ SC Removal

  • Select an Appropriate Dialysis Membrane: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but large enough to allow this compound™ SC (239.7 Da) to pass through freely. A 3-10 kDa MWCO is a common and effective choice for most proteins.

  • Prepare the Dialysis Tubing/Cassette: Handle the dialysis membrane with gloves to prevent contamination. Pre-wet the membrane in dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Load your protein sample into the dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential volume changes.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume).[8] Stir the buffer gently at 4°C.

  • Buffer Changes: For efficient removal, perform at least three buffer changes. A typical schedule is:

    • Dialyze for 2-4 hours.

    • Change the buffer and dialyze for another 2-4 hours.

    • Change the buffer again and dialyze overnight.

Troubleshooting Dialysis

IssuePossible Cause(s)Suggested Solution(s)
Protein Precipitation - The final buffer composition (pH, ionic strength) is not optimal for your protein's stability.- The removal of this compound™ SC unmasks previously inhibited protease activity, leading to protein degradation and precipitation.- Optimize the dialysis buffer composition. Ensure the pH is at least 1 unit away from your protein's isoelectric point (pI). Maintain an appropriate salt concentration (e.g., 150 mM NaCl) to enhance solubility.- Consider adding a different class of protease inhibitor to the dialysis buffer if residual protease activity is suspected.
Incomplete this compound™ SC Removal - Insufficient buffer volume or too few buffer changes.- Dialysis time is too short.- Increase the volume of the dialysis buffer and the number of buffer changes. Aim for a buffer-to-sample volume ratio of at least 500:1 for each change.- Extend the dialysis time for each step.
Sample Dilution - Osmotic pressure differences between the sample and the dialysis buffer.- Ensure the osmolarity of your dialysis buffer is similar to your sample. If necessary, add cryoprotectants like glycerol to the dialysis buffer.
Method 2: Diafiltration (Tangential Flow Filtration)

Diafiltration is a faster alternative to dialysis, particularly for larger sample volumes. It uses a semi-permeable membrane to separate molecules by size, but pressure is applied to expedite the process.

Experimental Protocol: Diafiltration for this compound™ SC Removal

  • Select the Right Membrane: As with dialysis, choose an ultrafiltration membrane with an appropriate MWCO (e.g., 3-10 kDa).

  • System Setup: Assemble the diafiltration system (e.g., a stirred cell or a tangential flow filtration cassette) according to the manufacturer's instructions.

  • Buffer Exchange:

    • Continuous Diafiltration: Add the exchange buffer to the sample reservoir at the same rate as the filtrate is being removed. This maintains a constant sample volume.

    • Discontinuous Diafiltration: Concentrate the sample to a smaller volume, then add the exchange buffer to bring it back to the original volume. Repeat this cycle several times.

  • Diafiltration Volumes: To achieve >99% removal of a small molecule like this compound™ SC, it is recommended to pass 5-7 diavolumes of the exchange buffer through the system.

Troubleshooting Diafiltration

IssuePossible Cause(s)Suggested Solution(s)
Low Protein Recovery - Protein is passing through the membrane.- Protein is adsorbing to the membrane or tubing.- Use a membrane with a smaller MWCO.- Pre-treat the system with a blocking agent (e.g., a dilute solution of bovine serum albumin, if compatible with your downstream application) to minimize non-specific binding.
Membrane Fouling - High protein concentration leading to aggregation on the membrane surface.- Optimize the protein concentration before diafiltration.- Adjust the transmembrane pressure and flow rate to minimize fouling.
Method 3: Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin. This method is very effective for removing small molecules and for buffer exchange.

Experimental Protocol: SEC for this compound™ SC Removal

  • Select the Appropriate Resin: Choose a desalting resin with a small pore size that will exclude your protein while allowing this compound™ SC to enter the pores. Resins with a 5-7 kDa exclusion limit are suitable for this purpose.

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired final buffer.

  • Sample Application: Apply your protein sample to the column. The sample volume should not exceed 30% of the total column volume for optimal separation.

  • Elution: Elute the protein with the equilibration buffer. The larger protein will pass through the column in the void volume and elute first, while the smaller this compound™ SC molecules will be retarded and elute later.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. Pool the fractions containing your purified protein.

Troubleshooting SEC

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate resin choice.- Sample volume is too large.- Ensure the resin's fractionation range is appropriate for separating your protein from the small molecule.- Reduce the sample volume to less than 30% of the column volume.
Protein Dilution - An inherent outcome of chromatography.- If a higher concentration is required, concentrate the pooled fractions using a centrifugal concentrator with an appropriate MWCO.

Validation of this compound™ SC Removal

It is critical to validate the removal of this compound™ SC to ensure your purified protein is suitable for downstream applications. A highly sensitive and specific method for this is Reversed-Phase Liquid Chromatography (RPLC-UV).[9]

Analytical Protocol: RPLC-UV for this compound™ SC (AEBSF) and AEBS-OH Detection [9]

  • Sample Preparation:

    • To quantify the total amount of this compound™ SC and its primary degradant, 4-(aminoethyl) benzenesulfonic acid (AEBS-OH), the sample is first subjected to hydrolysis to convert all this compound™ SC to AEBS-OH.[9]

    • Following hydrolysis, use a filtration device (e.g., a centrifugal filter with a low MWCO) to remove the high molecular weight protein, as it can interfere with the analysis.[9]

  • RPLC-UV Analysis:

    • Analyze the filtrate using a reversed-phase HPLC column.

    • The separation is typically achieved using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase with a suitable ion-pairing agent.

    • Detect AEBS-OH using a UV detector at an appropriate wavelength.

  • Quantification:

    • Generate a standard curve using known concentrations of AEBS-OH.

    • Determine the concentration of AEBS-OH in the sample by comparing its peak area to the standard curve. This method can achieve a limit of quantification down to 0.5 µM.[9]

Signaling Pathways and Workflows

This compound™ SC Removal Workflow

Pefabloc_Removal_Workflow start Purified Protein with This compound™ SC method_selection Select Removal Method start->method_selection dialysis Dialysis method_selection->dialysis Small Volume diafiltration Diafiltration method_selection->diafiltration Large Volume sec Size Exclusion Chromatography method_selection->sec Buffer Exchange Needed process Perform Removal Procedure dialysis->process diafiltration->process sec->process validation Validate this compound™ SC Removal (RPLC-UV) process->validation end This compound™ SC-free Protein validation->end

Caption: Workflow for the removal and validation of this compound™ SC from purified protein samples.

This technical support guide provides a comprehensive overview of the methods and considerations for removing this compound™ SC from purified protein samples. By following these protocols and troubleshooting tips, researchers can ensure the integrity of their proteins for downstream applications.

References

Signs of Pefabloc degradation and how to test for it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on identifying and testing for the degradation of Pefabloc SC, a widely used serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound SC and how does it work?

This compound SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is an irreversible inhibitor of serine proteases.[1][2] It functions by covalently modifying the active site serine residue of these enzymes, leading to their inactivation.[3] This mechanism is similar to other sulfonyl fluoride inhibitors like PMSF, but this compound SC offers advantages such as higher water solubility and greater stability at physiological pH.[3]

Q2: What are the primary signs of this compound SC degradation?

The most common sign of this compound SC degradation is a loss of its inhibitory activity. In your experiments, this might manifest as incomplete protection of your target protein from proteolytic cleavage, even when used at the recommended concentration. This compound SC degradation primarily occurs through hydrolysis, especially at neutral to alkaline pH and elevated temperatures.[3][4]

Q3: How does pH and temperature affect this compound SC stability?

This compound SC is most stable in acidic aqueous solutions.[3] As the pH increases above 7.0, the rate of hydrolysis increases significantly.[3][4] Temperature also plays a crucial role, with higher temperatures accelerating the degradation process.[3][4] For instance, the half-life of this compound SC is significantly shorter at 37°C compared to lower temperatures.[3][4]

Q4: How should I properly store this compound SC to minimize degradation?

To ensure maximum stability, this compound SC powder should be stored at 2-8°C.[3] Concentrated stock solutions (e.g., 100 mM) prepared in distilled water are acidic and can be stored for at least two months at -15 to -25°C.[3][4][5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When adding this compound SC to your experimental samples, it should be done shortly before use, especially if the buffer has a pH of 7.0 or higher.[3][4]

Q5: Can I use this compound SC in buffers containing reducing agents like DTT or β-mercaptoethanol?

This compound® is known to react with thiols. Therefore, the presence of reducing agents like DTT and β-mercaptoethanol can reduce its inhibitory effectiveness.[6]

Troubleshooting Guide

Issue: Suspected this compound SC Degradation Leading to Ineffective Protease Inhibition

If you observe unexpected degradation of your protein of interest, it may be due to reduced activity of your this compound SC. This guide provides a systematic approach to troubleshoot this issue.

Troubleshooting this compound SC Degradation A Problem: Protein degradation observed despite using this compound SC B Step 1: Verify Storage and Handling - this compound powder stored at 2-8°C? - Stock solution stored at -20°C in aliquots? - Working solution freshly prepared? A->B C Incorrect Storage/Handling B->C Yes D Correct Storage/Handling B->D No E Action: Prepare fresh stock and working solutions of this compound SC. Re-run experiment. C->E F Step 2: Check Buffer Conditions - Is the buffer pH > 7.0? - Is the experiment run at elevated temperatures? D->F G Sub-optimal Conditions F->G Yes H Optimal Conditions F->H No I Action: Add this compound SC to the buffer immediately before use. Increase this compound SC concentration if necessary. G->I J Step 3: Perform Activity Test - Conduct a functional assay to directly test the inhibitory activity of your this compound SC stock. H->J K This compound SC is Inactive J->K Fails L This compound SC is Active J->L Passes M Action: Discard the old this compound SC stock and purchase new reagent. K->M N Conclusion: this compound SC is not the cause of protein degradation. Investigate other potential causes (e.g., presence of non-serine proteases). L->N

Caption: Troubleshooting workflow for suspected this compound SC degradation.

Quantitative Data Summary

The stability of this compound SC in aqueous solutions is highly dependent on both pH and temperature. Below is a summary of its half-life under different conditions.

pHTemperature (°C)Half-life
7.0376 hours
7.5372 hours

Data sourced from product information sheets.[3][4]

Experimental Protocols

Protocol: Testing the Activity of this compound SC

This protocol provides a method to functionally test the inhibitory activity of your this compound SC solution using a generic serine protease (e.g., Trypsin) and a chromogenic substrate.

Principle:

Active this compound SC will inhibit the activity of a known serine protease. This inhibition is measured by a reduction in the cleavage of a chromogenic substrate, which would otherwise produce a colored product.

Materials:

  • Your this compound SC stock solution (to be tested)

  • Fresh, known active this compound SC (positive control)

  • Trypsin (or another suitable serine protease)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate for trypsin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Trypsin Solution: Prepare a working solution of trypsin in the Assay Buffer. The final concentration should be optimized to give a linear rate of substrate cleavage over 10-15 minutes.

    • BAPNA Solution: Prepare a stock solution of BAPNA in a small amount of DMSO and then dilute to the final working concentration in the Assay Buffer.

    • This compound SC Solutions: Prepare dilutions of your this compound SC stock and the fresh this compound SC control in Assay Buffer.

  • Set up the Assay:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Negative Control (No Inhibition): Trypsin solution + Assay Buffer

      • Test Sample: Trypsin solution + Your this compound SC solution

      • Positive Control: Trypsin solution + Fresh this compound SC solution

      • Blank: Assay Buffer only

  • Pre-incubation:

    • Add the trypsin and this compound SC (or Assay Buffer for the negative control) to the wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to react with the enzyme.

  • Initiate the Reaction:

    • Add the BAPNA solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately place the microplate in the plate reader and measure the absorbance at 405 nm.

    • Take kinetic readings every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Compare the rate of the "Test Sample" to the "Negative Control" and "Positive Control".

    • Expected Results:

      • Active this compound SC: A significant reduction in the rate of reaction compared to the negative control, similar to the positive control.

      • Degraded this compound SC: Little to no reduction in the rate of reaction compared to the negative control.

Experimental Workflow for this compound SC Activity Assay A Prepare Reagents: - Trypsin Solution - BAPNA Solution - this compound SC Solutions (Test & Control) B Set up 96-well Plate: - Negative Control (Trypsin + Buffer) - Test (Trypsin + Your this compound) - Positive Control (Trypsin + Fresh this compound) - Blank (Buffer only) A->B C Pre-incubate Trypsin and this compound SC (15 minutes at room temperature) B->C D Initiate Reaction: Add BAPNA to all wells C->D E Measure Absorbance at 405 nm (Kinetic readings for 15-20 minutes) D->E F Analyze Data: - Calculate reaction rates - Compare inhibition between Test and Controls E->F

Caption: Workflow for the this compound SC activity assay.

References

Pefabloc interference with downstream enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information and troubleshooting advice for researchers encountering interference from Pefabloc® SC (AEBSF) in downstream enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound® SC and how does it work?

This compound® SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a water-soluble, irreversible inhibitor of serine proteases.[1] Serine proteases have a highly reactive serine residue in their active site that is crucial for their catalytic function.[2] this compound® SC works by rapidly and covalently modifying the hydroxyl group of this active-site serine, forming a stable, inactive enzyme-inhibitor complex.[1][2] This effectively blocks the proteolytic activity. It is commonly used as a substitute for the more toxic and less stable inhibitor, PMSF.[2]

Q2: Can this compound® SC inhibit enzymes other than serine proteases?

Yes. While designed to be specific for serine proteases, this compound® SC is known to have several off-target effects, which can interfere with a variety of downstream assays.[1] Most notably, it is also a potent inhibitor of serine/threonine phosphatases.[2][3][4][5] Additionally, its reactive sulfonyl fluoride group can covalently modify other amino acid residues such as tyrosine, lysine, and histidine, which may be present in the active or regulatory sites of other enzymes like protein kinases.[1]

Q3: What are the typical working concentrations for this compound® SC?

The recommended working concentration for inhibiting protease activity is typically between 0.1 to 1.0 mg/mL, which corresponds to approximately 0.4 to 4 mM.[2][6][7] For specific applications, such as the complete inactivation of Proteinase K, concentrations up to 5 mM may be used.[6][7]

Q4: How stable is this compound® SC in my buffer?

This compound® SC's stability is highly dependent on pH and temperature.[2] Stock solutions (e.g., 100 mM in water) are acidic and are stable for at least two months when stored at -15 to -25°C.[2][6] In working buffers, the inhibitor undergoes hydrolysis at a pH of 7.0 or higher.[2] This degradation is faster at higher temperatures. For this reason, it is always recommended to add this compound® SC to your biological samples immediately before starting your experiment to ensure maximum potency and minimize potential degradation.[2][6][7]

Troubleshooting Guide: Is this compound® SC Inhibiting Your Assay?

If you are observing unexpectedly low activity in an enzymatic assay after preparing your sample with this compound® SC, use this guide to diagnose and resolve the issue.

Step 1: Identify the Nature of Your Downstream Assay

  • Is your assay measuring the activity of a serine/threonine phosphatase?

    • YES: this compound® SC is a known potent inhibitor of this enzyme class.[2][5] It is the most likely cause of interference. Proceed to Step 3.

  • Is your assay measuring the activity of a protein kinase?

    • YES: Interference is possible. This compound® SC can modify residues like tyrosine, lysine, or histidine, which could be in the kinase's active site.[1] Proceed to Step 2.

  • Is your assay buffer containing reducing agents like DTT or β-mercaptoethanol?

    • YES: These reagents can react with this compound® SC and reduce its inhibitory effect on its intended protease targets.[8] This is less likely to be the cause of inhibition in your downstream assay but is an important factor for its primary function.

  • Is your assay for another type of enzyme (e.g., acetylhydrolase)?

    • YES: Off-target inhibition is still possible. This compound® SC has been shown to inhibit enzymes like PAF-degrading acetylhydrolase.[9] Proceed to Step 2.

Step 2: Perform a Control Experiment

To confirm that this compound® SC is the source of inhibition, prepare two identical samples of your protein extract.

  • Sample A (Control): Prepare the lysate without this compound® SC. If you are concerned about proteolytic degradation, use an alternative, non-interfering protease inhibitor cocktail.

  • Sample B (Test): Prepare the lysate with your standard concentration of this compound® SC.

Run your enzymatic assay on both samples. If Sample A shows significantly higher activity than Sample B, this compound® SC is the likely inhibitor.

Step 3: Mitigate or Remove this compound® SC

You have two primary options to overcome the interference:

  • Removal: Physically remove this compound® SC from your sample after the lysis and protease inhibition step is complete. This is the most effective method. Use a desalting or buffer exchange column (see Experimental Protocols).

  • Prevention: If removal is not feasible, consider preventative measures during sample prep.

    • Use the absolute minimum concentration of this compound® SC required to inhibit proteolysis.

    • Consider using this compound® SC PLUS, which includes a protector solution designed to reduce non-specific covalent modifications.[10]

    • Switch to an alternative protease inhibitor or a cocktail that does not contain sulfonyl fluoride-type inhibitors if your downstream application is highly sensitive.

Data Presentation

Table 1: Stability of this compound® SC in Aqueous Solution
pHTemperatureHalf-lifeCitation
< 7.0-15 to -25°C≥ 2 months (stock sol.)[2][6]
7.0+37°C~6 hours[2]
7.5+37°C~2 hours[2]
Table 2: Known Off-Target Effects of this compound® SC
Target ClassSpecific ExamplesMechanismCitation
Serine/Threonine Phosphatases General (not specified)Potent Inhibition[2][3][4][5]
Acetylhydrolases PAF-degrading acetylhydrolaseIrreversible Inhibition[9]
Signaling Pathway Proteins TGF-beta, JNK, p38 MAPInhibition/Activation[11]
Other Protein Residues Tyrosine, Lysine, HistidineCovalent Modification[1]
Table 3: IC₅₀ Values of this compound® SC for Target Serine Proteases

Determined at pH 7.0, 25°C after 15 minutes of incubation.

EnzymeIC₅₀ (mM)Citation
Chymotrypsin0.044[12]
Trypsin0.081[12]
uPA (urokinase-type Plasminogen Activator)0.072[12]
Factor XIIa0.256[12]
Elastase0.525[12]
tPA (tissue-type Plasminogen Activator)0.72[12]
Thrombin0.92[12]
Subtilisin A1.801[12]
Plasmin1.99[12]
Glandular Kallikrein2.86[12]
Factor Xa24.0[12]

Mandatory Visualizations

InterferenceMechanism This compound This compound® SC (AEBSF) SerProtease Serine Protease (Active) This compound->SerProtease Intended Action SerThrPhosphatase Ser/Thr Phosphatase (Active) This compound->SerThrPhosphatase Off-Target Inhibition Kinase Protein Kinase (Active) This compound->Kinase Off-Target Modification SerProtease_I Serine Protease (Inactive) SerProtease->SerProtease_I SerThrPhosphatase_I Ser/Thr Phosphatase (Inactive) SerThrPhosphatase->SerThrPhosphatase_I Kinase_I Protein Kinase (Potentially Inactive) Kinase->Kinase_I

Caption: Mechanism of this compound® SC on-target and off-target inhibition.

TroubleshootingWorkflow start Low activity in downstream assay? check_this compound Was this compound® SC used in sample prep? start->check_this compound Yes other_issue Inhibition likely due to another factor. start->other_issue No check_assay_type Is assay for Ser/Thr Phosphatase or Kinase? check_this compound->check_assay_type Yes check_this compound->other_issue No interference_likely Interference is highly likely. check_assay_type->interference_likely Yes run_control Run control experiment (with vs. without this compound). check_assay_type->run_control No / Unsure remove_inhibitor SOLUTION: Remove this compound using desalting column. interference_likely->remove_inhibitor control_confirms Control confirms inhibition? run_control->control_confirms control_confirms->remove_inhibitor Yes control_confirms->other_issue No

Caption: Troubleshooting decision tree for this compound® SC interference.

Experimental Protocols

Protocol 1: Control Experiment to Test for this compound® SC Interference

Objective: To determine if this compound® SC is responsible for the inhibition of a downstream enzymatic assay.

Materials:

  • Cell or tissue sample

  • Lysis buffer (without any protease inhibitors)

  • This compound® SC (e.g., 100 mM stock in dH₂O)

  • Alternative protease inhibitor cocktail (non-sulfonyl fluoride based)

  • Protein concentration assay kit (e.g., BCA)

  • All necessary reagents for your specific downstream enzymatic assay

Methodology:

  • Divide your cell or tissue sample into two equal portions.

  • Prepare Sample A (No this compound® SC):

    • Resuspend/homogenize the sample in lysis buffer containing the alternative protease inhibitor cocktail.

    • Incubate on ice for 30 minutes (or according to your standard protocol).

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Collect the supernatant.

  • Prepare Sample B (With this compound® SC):

    • Resuspend/homogenize the sample in lysis buffer.

    • Add this compound® SC stock solution to a final concentration of 1 mM.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation as in step 2.

    • Collect the supernatant.

  • Measure the protein concentration of both lysates (Sample A and Sample B).

  • Perform your downstream enzymatic assay using an equal amount of total protein from both Sample A and Sample B.

  • Analysis: Compare the enzymatic activity. A significantly lower activity in Sample B indicates that this compound® SC is interfering with the assay.

Protocol 2: Removal of this compound® SC Using a Desalting Spin Column

Objective: To remove the small-molecule inhibitor this compound® SC (MW: 239.5 Da) from a protein sample after protease inhibition is complete.

Materials:

  • Protein lysate containing this compound® SC

  • Desalting spin column with an appropriate molecular weight cut-off (MWCO), typically 5-10 kDa.

  • The buffer required for your downstream enzymatic assay (Assay Buffer).

  • Microcentrifuge and collection tubes.

Methodology:

  • Column Equilibration:

    • Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

    • Equilibrate the column by adding 500 µL of your downstream Assay Buffer.

    • Centrifuge again and discard the flow-through. Repeat this equilibration step 2-3 times to ensure the resin is fully equilibrated in the new buffer.

  • Sample Loading:

    • Carefully load your protein lysate (containing this compound® SC) onto the center of the compacted resin bed. Do not exceed the column's maximum sample volume.

  • Elution:

    • Place the column into a clean collection tube.

    • Centrifuge according to the manufacturer's protocol (e.g., 1,000 - 1,500 x g for 2 minutes).

  • Collection:

    • The collected eluate is your purified protein sample, now in the desired Assay Buffer. The smaller this compound® SC molecules are retained in the column resin.

  • Downstream Application: Your protein sample is now ready for use in your enzymatic assay with minimized risk of this compound® SC interference.

References

Validation & Comparative

Pefabloc vs. Other Protease Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the effective inhibition of proteases is paramount to preserving protein integrity and studying cellular processes. This guide provides a detailed comparison of Pefabloc® SC (AEBSF) with other commonly used protease inhibitors, including PMSF, Aprotinin, and Leupeptin. We will delve into their efficacy, stability, and target specificity, supported by experimental data and protocols to aid researchers in selecting the most appropriate inhibitor for their needs.

At a Glance: Key Protease Inhibitor Characteristics

FeatureThis compound® SC (AEBSF)PMSFAprotininLeupeptin
Inhibitor Class Irreversible Serine Protease InhibitorIrreversible Serine Protease InhibitorReversible Serine Protease InhibitorReversible Serine & Cysteine Protease Inhibitor
Target Proteases Trypsin, Chymotrypsin, Thrombin, Plasmin, Kallikrein, etc.[1][2]Trypsin, Chymotrypsin, Thrombin, Papain[3][4]Trypsin, Chymotrypsin, Plasmin, Kallikrein[5][6][7]Trypsin, Plasmin, Cathepsin B, Calpain[8][9]
Solubility High in aqueous solutions (200 mg/ml in H2O)[1]Poor in aqueous solutions; requires organic solvents (e.g., ethanol, DMSO)[10]Highly soluble in water[5]Soluble in water, ethanol, and acetic acid[11]
Toxicity Low toxicity (LD50 >2800 mg/kg in mice)[12]Highly toxic (neurotoxin)[10]Generally low toxicityLow toxicity
Stability in Aqueous Solution More stable than PMSF, especially at neutral to alkaline pH.[13] Half-life of ~6 hours at pH 7.5 and 25°C.Unstable, with a short half-life (e.g., 55 minutes at pH 7.5 and 25°C)[14]Stable in a wide pH range (1-12)[6]Stable in aqueous solution for about a week at 4°C.[11]

Quantitative Efficacy Comparison: IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for evaluating the potency of an inhibitor. The following table summarizes available data for this compound® SC and other inhibitors against various proteases. Disclaimer: The presented values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

ProteaseThis compound® SC (AEBSF) - IC50 (mM)Aprotinin - KiLeupeptin - Ki
Trypsin 0.081[1][15]0.06 pM[6]35 nM[8][9]
Chymotrypsin 0.044[1][15]9 nM[6]No inhibition[11]
Thrombin 0.92[1][15]30 µM (dissociation constant)No inhibition
Plasmin 1.99[1]4.0 nM[6]3.4 µM[8][9]
Kallikrein (Glandular) 2.86[1]1.0 nM (pancreatic)[6]19 µM[9]
Factor Xa 24.0[1][15]--
Elastase 0.525[1]3.5 µM (human leukocyte)[6]-
Cathepsin B --6 nM[9]
Calpain --10 nM[9]

Experimental Protocols

Accurate assessment of inhibitor efficacy relies on robust experimental design. Below are generalized protocols for colorimetric and fluorometric protease inhibition assays.

General Protocol for Fluorometric Protease Inhibition Assay

This protocol utilizes a quenched fluorescent substrate which, upon cleavage by a protease, releases a fluorophore, leading to an increase in fluorescence.

Materials:

  • Protease of interest

  • Specific quenched fluorescent substrate (e.g., FITC-casein)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Protease Inhibitors (this compound® SC, PMSF, Aprotinin, Leupeptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the protease in cold assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO) and dilute it in assay buffer to the final working concentration.

    • Prepare serial dilutions of the protease inhibitors in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the protease solution to each well (except for the "no enzyme" control).

    • Add an equal volume of the serially diluted inhibitors to the respective wells. For the "enzyme control" well, add assay buffer instead of the inhibitor.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add a fixed volume of the fluorescent substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for FITC) over time (kinetic assay) or after a fixed incubation period (endpoint assay).[5]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

General Protocol for Colorimetric Protease Inhibition Assay

This protocol is based on the cleavage of a chromogenic substrate by a protease, resulting in a colored product that can be measured spectrophotometrically.

Materials:

  • Protease of interest

  • Specific chromogenic substrate (e.g., a p-nitroanilide (pNA) conjugated peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Protease Inhibitors (this compound® SC, PMSF, Aprotinin, Leupeptin)

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare the protease, substrate, and inhibitor solutions as described in the fluorometric assay protocol.

  • Assay Setup:

    • Set up the assay in a 96-well plate with enzyme, inhibitor, and control wells as described previously.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to all wells.

  • Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) at regular intervals (kinetic assay) or after a fixed time (endpoint assay).

  • Data Analysis:

    • Determine the rate of substrate cleavage from the change in absorbance over time.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described above.

Visualizing Cellular Pathways and Workflows

Understanding the context in which proteases and their inhibitors function is crucial. The following diagrams illustrate a key signaling pathway involving proteases and a typical experimental workflow for inhibitor screening.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Protease Protease Solution Plate 96-well Plate Protease->Plate Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor Dilutions Inhibitor->Plate Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Add_Substrate Reader Plate Reader (Fluorescence/Absorbance) Add_Substrate->Reader Calc Calculate % Inhibition Reader->Calc IC50 Determine IC50 Calc->IC50

Caption: Experimental workflow for determining protease inhibitor IC50 values.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-caspase-8 DISC->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Substrates Cellular Substrates ActiveCaspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Pefabloc® SC vs. Aprotinin: A Comparative Guide to Inhibiting Trypsin-Like Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with trypsin-like serine proteases, selecting the appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used inhibitors: Pefabloc® SC (AEBSF) and Aprotinin. We will delve into their mechanisms of action, inhibitory potency, stability, and practical considerations, supported by experimental data and protocols.

At a Glance: this compound® SC vs. Aprotinin

FeatureThis compound® SC (AEBSF)Aprotinin
Inhibitor Type IrreversibleReversible (Competitive)
Chemical Nature Small molecule (sulfonyl fluoride)Polypeptide (58 amino acids)
Mechanism of Action Covalently modifies the active site serineForms a stable, but reversible, complex with the protease
Toxicity Low toxicity[1]Can cause hypersensitivity reactions with repeated exposure
Stability in Aqueous Solution pH-dependent; more stable at acidic pH. Half-life of ~2 hours at pH 7.5 and 37°C.[2]Generally stable at a wide pH range (1-12) and to heat.[3][4]
Working Concentration 0.1 - 1.0 mM[5]1 - 10 µg/ml (approx. 0.15 - 1.5 µM)[6]

In-Depth Comparison

Mechanism of Action

This compound® SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is an irreversible inhibitor of serine proteases.[5][7] It acts by sulfonylating the active site serine residue, leading to a stable, covalent modification that permanently inactivates the enzyme.[2]

Diagram of this compound® SC Mechanism of Action

Trypsin Trypsin-like Protease (Active Site Serine) InactiveComplex Irreversibly Inactivated Protease-Pefabloc Complex Trypsin->InactiveComplex Covalent Modification This compound This compound® SC (Sulfonyl Fluoride) This compound->InactiveComplex

Caption: this compound® SC irreversibly inhibits trypsin-like proteases by covalently modifying the active site serine residue.

Aprotinin, a natural polypeptide inhibitor, functions as a competitive, reversible inhibitor.[8] It binds tightly to the active site of serine proteases, forming a stable stoichiometric complex that prevents substrate binding.[9] This interaction is, however, reversible, and the inhibitor can dissociate from the enzyme.

Diagram of Aprotinin Mechanism of Action

Trypsin Trypsin-like Protease (Active Site) ReversibleComplex Reversible Protease-Aprotinin Complex Trypsin->ReversibleComplex Binding Aprotinin Aprotinin Aprotinin->ReversibleComplex ReversibleComplex->Trypsin Dissociation ReversibleComplex->Aprotinin

Caption: Aprotinin reversibly inhibits trypsin-like proteases by forming a tight, non-covalent complex with the active site.

Inhibitory Potency

Direct comparison of inhibitory potency can be challenging due to variations in experimental conditions across different studies. However, available data provides a strong indication of their relative effectiveness.

InhibitorTarget ProteaseParameterValue
This compound® SCTrypsinIC500.081 mM[10]
AprotininTrypsinKi< 0.2 nM[11]
AprotininTrypsin (bovine)Ki0.06 pM[12]

Note: The Ki (inhibition constant) for aprotinin is significantly lower than the IC50 (half-maximal inhibitory concentration) for this compound® SC, suggesting that aprotinin is a much more potent inhibitor of trypsin on a molar basis. It is important to note that these values are from different studies and may not be directly comparable.

Stability and Handling

This compound® SC is a water-soluble powder. Its stability in aqueous solutions is pH-dependent. Concentrated stock solutions in water are acidic and can be stored for 1-2 months at -15 to -25°C.[13] However, at neutral or alkaline pH, it undergoes hydrolysis. For instance, at pH 7.5 and 37°C, its half-life is only about 2 hours.[2] Therefore, it should be added to buffers immediately before use.

Aprotinin is a highly stable polypeptide. It is soluble in water and aqueous buffers and can tolerate a wide pH range (1-12).[3][4] Lyophilized aprotinin can be stored at -20°C for several years, and reconstituted solutions are stable for up to 6 months at ≤ -20°C.[14][15]

Experimental Protocol: Trypsin Inhibition Assay

This protocol outlines a general procedure for comparing the inhibitory activity of this compound® SC and aprotinin against trypsin using a chromogenic substrate.

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • This compound® SC

  • Aprotinin

  • Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)[16]

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare stock solutions of this compound® SC and aprotinin in the appropriate solvent (this compound® SC in water, aprotinin in water or buffer).

    • Prepare a working solution of the chromogenic substrate in the Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Control (No Inhibitor): Trypsin + Buffer

      • This compound® SC Inhibition: Trypsin + Serial dilutions of this compound® SC

      • Aprotinin Inhibition: Trypsin + Serial dilutions of aprotinin

      • Blank: Buffer only (for background subtraction)

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other readings.

    • Plot the percentage of trypsin inhibition against the inhibitor concentration.

    • Determine the IC50 value for each inhibitor, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Diagram of Experimental Workflow

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Trypsin Prepare Trypsin Stock Solution Setup_Plate Pipette Trypsin, Buffer, & Inhibitor Dilutions into 96-well Plate Prep_Trypsin->Setup_Plate Prep_Inhibitors Prepare this compound® SC & Aprotinin Stock Solutions Prep_Inhibitors->Setup_Plate Prep_Substrate Prepare Chromogenic Substrate Solution Incubate Pre-incubate Plate Setup_Plate->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Read_Absorbance Measure Absorbance (405 nm) Kinetically Add_Substrate->Read_Absorbance Calc_Rate Calculate Reaction Rates Read_Absorbance->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Det_IC50 Determine IC50 Values Plot_Data->Det_IC50

Caption: Workflow for the comparative analysis of this compound® SC and Aprotinin inhibition of trypsin activity.

Conclusion and Recommendations

Both this compound® SC and aprotinin are effective inhibitors of trypsin-like proteases, but their distinct properties make them suitable for different applications.

This compound® SC is a good choice when:

  • Irreversible inhibition is desired.

  • A non-toxic, small molecule inhibitor is preferred.[1]

  • Cost is a significant consideration, as it is generally more economical than aprotinin.

Aprotinin is advantageous when:

  • High potency and reversible inhibition are required.

  • The experimental conditions involve a wide range of pH or elevated temperatures due to its high stability.

  • A well-characterized, natural polypeptide inhibitor is needed.

For applications requiring complete and permanent inactivation of serine proteases, this compound® SC is a reliable option. However, for studies where high potency and reversibility are crucial, or where the stability of the inhibitor is paramount, aprotinin remains the superior choice, despite its higher cost and potential for inducing hypersensitivity. The selection of the appropriate inhibitor will ultimately depend on the specific requirements of the experimental design and the desired outcome.

References

A Comparative Guide to Validating Pefabloc SC Activity Using a Protease Assay Kit

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable and effective protease inhibition, Pefabloc SC presents a compelling alternative to traditional serine protease inhibitors. This guide provides an objective comparison of this compound SC with other common inhibitors, supported by experimental data, and offers a detailed protocol for its validation using a generic protease assay kit.

This compound SC: A Superior Alternative for Serine Protease Inhibition

This compound SC, with the active ingredient 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is an irreversible inhibitor of serine proteases.[1][2] It functions by rapidly reacting with the active site serine residue of the protease, leading to a stable, acylated enzyme and a loss of proteolytic activity. This mechanism makes it a potent tool for preventing protein degradation during purification, in cell cultures, and in various biochemical assays.[2][3]

Compared to other widely used serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and Diisopropylfluorophosphate (DFP), this compound SC offers several distinct advantages:

  • Lower Toxicity: this compound SC exhibits significantly lower toxicity, enhancing safety in the laboratory.[4]

  • Enhanced Solubility and Stability: It is readily soluble in water and aqueous buffers, eliminating the need for hazardous organic solvents like DMSO or ethanol that are required for PMSF.[3][4] this compound SC also demonstrates greater stability in aqueous solutions, particularly at physiological pH.[2]

  • Broad and Efficient Inhibition: this compound SC inhibits a wide range of serine proteases with an efficiency that is comparable or superior to other common inhibitors.

Comparative Performance Data

The inhibitory activity of this compound SC against several common serine proteases is summarized below, with comparisons to PMSF where data is available. The IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce enzyme activity by 50%.

ProteaseThis compound SC IC50 (mM)PMSF IC50 (mM)Notes
Trypsin0.081[1]Not readily availableThis compound SC inactivates trypsin at a comparable rate to PMSF.
Chymotrypsin0.044[1]Not readily availableThis compound SC inactivates chymotrypsin at a comparable rate to PMSF.
Thrombin0.92[1]Not readily availableThis compound SC is a more effective thrombin inhibitor in serum or plasma as it does not bind to albumin, unlike PMSF.[2][3]
Plasmin1.99[1]Not readily availableThis compound SC inactivates plasmin faster than PMSF.
Elastase0.525[1]Not readily available
Proteinase KNot specified, but effectiveNot specifiedThis compound SC is used to completely inactivate Proteinase K.[2][3]

Experimental Validation of this compound SC Activity

The following protocol outlines a general procedure for validating the inhibitory activity of this compound SC using a commercially available fluorometric protease assay kit. These kits typically contain a fluorescently labeled protein substrate, such as fluorescein isothiocyanate (FITC)-casein.[5] Protease activity leads to the cleavage of this substrate, resulting in an increase in fluorescence that can be measured.

Experimental Protocol

1. Materials:

  • Protease Assay Kit (containing FITC-casein substrate and assay buffer)

  • This compound SC

  • Protease of interest (e.g., Trypsin)

  • Microplate reader capable of fluorescence measurement (Excitation/Emission ~490/525 nm)

  • 96-well black microplate

  • Purified water

2. Preparation of Reagents:

  • This compound SC Stock Solution: Prepare a 100 mM stock solution of this compound SC in purified water. This solution will be acidic and can be stored at -20°C for up to two months.[2]

  • Protease Stock Solution: Prepare a stock solution of the target protease in assay buffer. The final concentration will depend on the specific activity of the enzyme.

  • Working Solutions: Prepare serial dilutions of this compound SC in assay buffer to achieve a range of final concentrations to be tested (e.g., 0.01 mM to 10 mM).

3. Assay Procedure:

  • To the wells of a 96-well black microplate, add the following:

    • Test wells: 20 µL of the desired this compound SC dilution and 20 µL of the protease solution.

    • Positive Control (No Inhibitor): 20 µL of assay buffer and 20 µL of the protease solution.

    • Negative Control (No Protease): 40 µL of assay buffer.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the protease.

  • Prepare the FITC-casein substrate solution according to the kit manufacturer's instructions.

  • Initiate the reaction by adding 20 µL of the prepared FITC-casein substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the fluorescence intensity (Excitation/Emission ~490/525 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

4. Data Analysis:

  • Calculate the rate of increase in fluorescence for each well.

  • Subtract the rate of the negative control from all other wells to correct for background fluorescence.

  • Determine the percentage of protease inhibition for each this compound SC concentration relative to the positive control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the this compound SC concentration to determine the IC50 value.

Visualizing the Process

To better understand the underlying mechanism and experimental design, the following diagrams are provided.

cluster_0 Mechanism of Serine Protease Inhibition by this compound SC Protease Active Serine Protease Inactive Inactive Acylated Protease Protease->Inactive Covalent Modification of Active Site Serine This compound This compound SC (AEBSF) This compound->Inactive

Caption: Mechanism of irreversible inhibition of a serine protease by this compound SC.

cluster_1 Experimental Workflow for this compound SC Validation A Prepare Reagents: This compound SC dilutions, Protease, FITC-Casein B Incubate Protease with this compound SC A->B C Add FITC-Casein Substrate B->C D Measure Fluorescence Increase Over Time C->D E Calculate % Inhibition and Determine IC50 D->E

Caption: Workflow for validating this compound SC activity using a protease assay kit.

References

Pefabloc's Reach: A Comparative Guide to its Inhibition of Non-Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pefabloc®, a brand name for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is widely recognized as an irreversible inhibitor of serine proteases. Its mechanism involves the sulfonation of the active site serine residue, effectively and covalently inactivating the enzyme. While its efficacy against serine proteases like trypsin, chymotrypsin, and thrombin is well-documented, a critical question for researchers is its specificity. This guide provides a data-driven comparison of this compound's inhibitory effects on non-serine proteases, supported by experimental evidence and detailed protocols.

Mechanism of Action: A Tale of a Reactive Sulfonyl Fluoride

This compound's inhibitory action is centered on its reactive sulfonyl fluoride moiety. In the active site of a serine protease, the highly reactive hydroxyl group of the serine residue attacks the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme conjugate, rendering the enzyme inactive.

This compound This compound (AEBSF) Intermediate Enzyme-Inhibitor Complex This compound->Intermediate Binding SerineProtease Serine Protease (Active Site Serine-OH) SerineProtease->Intermediate Binding InactiveEnzyme Inactive Sulfonyl-Enzyme Conjugate Intermediate->InactiveEnzyme Covalent Modification (Sulfonylation)

Caption: Covalent inhibition of a serine protease by this compound (AEBSF).

Comparative Inhibitory Activity of this compound

While this compound is a potent serine protease inhibitor, its activity against other protease classes, such as cysteine, aspartic, and metalloproteases, is significantly lower. The following table summarizes the inhibitory concentrations (IC50) of this compound against various proteases.

Protease ClassProtease ExampleThis compound (AEBSF) IC50Comments
Serine Protease Chymotrypsin~50 µMPotent, irreversible inhibition.
Trypsin~100 µMPotent, irreversible inhibition.
Thrombin~200 µMEffective inhibition.
Cysteine Protease Papain> 10 mMVery weak to no inhibition.
Calpain~1 mMWeak inhibition at high concentrations.
Caspase-3> 1 mMGenerally considered not to be an effective inhibitor.
Aspartic Protease PepsinNo significant inhibitionThis compound is not known to inhibit pepsin.
HIV-1 ProteaseNo significant inhibitionNot an effective inhibitor.
Metalloprotease ThermolysinNo significant inhibitionThis compound is not known to inhibit thermolysin.
Matrix Metalloproteinases (MMPs)No significant inhibitionGenerally not effective against this class.

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature). The data presented here are approximate values from various sources for comparative purposes.

This compound vs. Other Protease Inhibitors: A Specificity Comparison

To further illustrate the specificity of this compound, the table below compares its inhibitory activity with that of other well-known protease inhibitors against different protease classes.

Target Protease ClassThis compound (AEBSF)Alternative InhibitorInhibitor ClassPotency of Alternative
Serine Proteases Effective PMSF, AprotininSerine Protease InhibitorHigh
Cysteine Proteases IneffectiveE-64Cysteine Protease InhibitorHigh
Aspartic Proteases IneffectivePepstatin AAspartic Protease InhibitorHigh
Metalloproteases IneffectiveEDTA, 1,10-PhenanthrolineMetalloprotease Inhibitor (Chelator)High

Experimental Protocols

General Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protease using a chromogenic or fluorogenic substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Protease Stock Solution E Add Assay Buffer to Microplate Wells A->E B Prepare this compound Stock Solution (in appropriate solvent) F Add Serial Dilutions of this compound B->F C Prepare Substrate Stock Solution H Initiate Reaction by Adding Substrate C->H D Prepare Assay Buffer D->E E->F G Add Protease to Wells (pre-incubate with inhibitor) F->G G->H I Measure Absorbance/Fluorescence (kinetic or endpoint) H->I J Plot % Inhibition vs. [this compound] I->J K Calculate IC50 Value J->K

Caption: Workflow for a protease inhibition assay.

Materials:

  • Purified protease

  • This compound (AEBSF)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in the assay buffer.

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare a stock solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add serial dilutions of the this compound stock solution to the wells to achieve a range of final concentrations. Include a control well with no inhibitor.

    • Add the protease to each well and pre-incubate with this compound for a specific time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibition to occur.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

The available experimental data strongly indicates that This compound is a highly specific inhibitor of serine proteases and does not significantly inhibit non-serine proteases such as cysteine, aspartic, and metalloproteases under typical experimental conditions. Its lack of activity against these other major protease classes makes it a valuable tool for specifically targeting serine protease activity in complex biological samples. When broad-spectrum protease inhibition is required, a cocktail of inhibitors targeting different protease classes, including specific inhibitors for cysteine, aspartic, and metalloproteases, should be used in conjunction with this compound.

Pefabloc® SC in Proteomics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics, preserving the integrity of protein samples is paramount. Endogenous proteases, released during cell lysis, pose a significant threat, leading to protein degradation and compromising downstream analyses. To counteract this, researchers employ a variety of protease inhibitors. Among these, Pefabloc® SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), has emerged as a widely used synthetic serine protease inhibitor. This guide provides a comprehensive review of this compound® SC's performance in proteomics, comparing it with other common inhibitors and offering insights into its practical application.

Performance and Specificity of this compound® SC

This compound® SC is an irreversible inhibitor that targets the active site serine residue of serine proteases, which are a major class of proteases found in most cell types.[1][2] Its effectiveness is demonstrated by its half-maximal inhibitory concentration (IC50) against a range of common serine proteases.

Table 1: IC50 Values of this compound® SC for Various Serine Proteases

EnzymeEnzyme ConcentrationIC50 (mM)
Trypsin0.2 µg/ml0.081
Chymotrypsin2.44 µg/ml0.044
Thrombin0.079 µg/ml0.92
Plasmin4 CTA-U/ml1.99
Kallikrein (Glandular)3.5 µg/ml2.86
Elastase2.44 µg/ml0.525
Subtilisin A0.49 µg/ml1.801
Factor Xa0.12 U/ml24.0
tPA5.0 µg/ml0.72
uPA24.0 µg/ml0.072
Factor XIIa0.013 U/ml0.256
Data sourced from product information sheets. Experimental conditions: pH 7.0, 25°C, 15 minutes incubation.[3][4]

Comparison with Other Protease Inhibitors

This compound® SC is often presented as a safer and more stable alternative to other classical serine protease inhibitors, particularly Phenylmethylsulfonyl fluoride (PMSF) and Diisopropylfluorophosphate (DFP).

Table 2: Qualitative Comparison of this compound® SC with Other Common Protease Inhibitors

FeatureThis compound® SC (AEBSF)PMSFDFPAprotininLeupeptinPepstatin AEDTA
Target Proteases Serine ProteasesSerine, Cysteine ProteasesSerine ProteasesSerine ProteasesSerine, Cysteine ProteasesAspartic ProteasesMetalloproteases
Toxicity LowHigh (Neurotoxin)High (Cholinesterase inhibitor)LowLowLowLow
Stability in Aqueous Solution HighLow (half-life ~30 min at pH 8)HighHighHighLowHigh
Solubility High (water-soluble)Low (requires organic solvent)SolubleHigh (water-soluble)High (water-soluble)Low (requires organic solvent)High (water-soluble)
Mechanism IrreversibleIrreversibleIrreversibleReversibleReversibleReversibleReversible

One of the key advantages of this compound® SC is its high solubility and stability in aqueous buffers, which simplifies its use in experimental workflows.[2][5] In contrast, PMSF is notoriously unstable in aqueous solutions and must be prepared fresh in an organic solvent immediately before use.[6] Furthermore, this compound® SC exhibits significantly lower toxicity compared to PMSF and DFP, making it a safer option in the laboratory.[3][7]

While this compound® SC is effective against a broad range of serine proteases, it does not inhibit other classes of proteases such as cysteine, aspartic, and metalloproteases.[8][9] For comprehensive protection, it is often used in combination with other inhibitors or as a component of a protease inhibitor cocktail.[8][10][11] These cocktails typically contain a mixture of inhibitors targeting different protease classes to provide broad-spectrum protection.[9][10][11]

Experimental Protocols

To evaluate the performance of this compound® SC in a proteomics workflow, a comparative study can be designed. The following protocol outlines a general approach to assess the effectiveness of different protease inhibitors in preventing protein degradation in a cell lysate.

Objective:

To compare the ability of this compound® SC, a protease inhibitor cocktail, and a no-inhibitor control to prevent protein degradation in a cell lysate sample.

Materials:
  • Cell culture (e.g., HeLa cells)

  • Lysis buffer (e.g., RIPA buffer)

  • This compound® SC stock solution (100 mM in water)

  • Commercial protease inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • BCA protein assay kit

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and reagents

  • Antibody against a known abundant and protease-sensitive protein (e.g., GAPDH, Tubulin)

  • Mass spectrometer for proteomic analysis

Methodology:
  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in three separate aliquots of ice-cold lysis buffer.

    • To the first aliquot, add no inhibitor (Control).

    • To the second aliquot, add this compound® SC to a final concentration of 1 mM.

    • To the third aliquot, add the protease inhibitor cocktail according to the manufacturer's instructions.

    • Incubate all samples on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatants (protein extracts).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Assessment of Protein Degradation:

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentration of all samples.

      • Separate the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with an antibody against a known protease-sensitive protein.

      • Visualize the protein bands and compare the intensity and integrity of the target protein across the different conditions. A decrease in the full-length protein band and the appearance of lower molecular weight fragments in the control sample would indicate degradation.

    • Mass Spectrometry-Based Proteomics:

      • Prepare the protein samples for mass spectrometry analysis (e.g., in-solution or in-gel digestion with trypsin).

      • Analyze the samples using LC-MS/MS.

      • Compare the number of identified proteins and the relative abundance of known protease-sensitive proteins across the different inhibitor conditions. A higher number of identified proteins and higher abundance of full-length proteins in the inhibitor-treated samples would indicate effective protease inhibition.

Visualizing the Proteomics Workflow

The following diagram illustrates the experimental workflow for comparing the performance of protease inhibitors.

Proteomics_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis InhibitorAddition Addition of Inhibitors Lysis->InhibitorAddition ProteinExtraction Protein Extraction InhibitorAddition->ProteinExtraction NoInhibitor No Inhibitor This compound This compound SC Cocktail Inhibitor Cocktail Quantification Protein Quantification (BCA) ProteinExtraction->Quantification SDSPAGE SDS-PAGE & Western Blot ProteinExtraction->SDSPAGE MassSpec LC-MS/MS Analysis ProteinExtraction->MassSpec NoInhibitor->InhibitorAddition This compound->InhibitorAddition Cocktail->InhibitorAddition

Caption: Experimental workflow for comparing protease inhibitor performance.

Signaling Pathway of Serine Protease Inhibition by this compound® SC

This compound® SC acts by covalently modifying the active site serine of the protease, rendering it inactive. This mechanism is a targeted intervention in the catalytic cycle of the enzyme.

Serine_Protease_Inhibition cluster_enzyme Serine Protease cluster_inhibitor Inhibitor cluster_reaction Inhibition Mechanism ActiveSite Active Site (Serine Residue) Binding Binding to Active Site ActiveSite->Binding SubstrateBinding Substrate Binding Pocket This compound This compound® SC This compound->Binding CovalentModification Covalent Modification of Serine Binding->CovalentModification InactiveEnzyme Inactive Enzyme-Inhibitor Complex CovalentModification->InactiveEnzyme

Caption: Mechanism of serine protease inhibition by this compound® SC.

Conclusion

This compound® SC is a valuable tool in the proteomics arsenal for preventing protein degradation by serine proteases. Its key advantages of high stability in aqueous solutions, lower toxicity, and broad specificity for serine proteases make it a reliable choice for many applications.[2][5][7] However, for comprehensive protection against all classes of proteases, the use of a protease inhibitor cocktail is generally recommended.[8][9] The choice between a single inhibitor like this compound® SC and a cocktail will depend on the specific requirements of the experiment, the nature of the sample, and the downstream applications. Careful consideration of these factors will ensure the preservation of protein integrity and the generation of high-quality, reliable proteomic data.

References

Pefabloc SC: A Comparative Guide to its Cross-Reactivity with Cellular Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pefabloc® SC (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, AEBSF), a widely used serine protease inhibitor, with other alternatives. It includes a detailed analysis of its cross-reactivity with other cellular enzymes, supported by experimental data and protocols.

This compound SC is an irreversible inhibitor that targets the active site serine residue of serine proteases.[1][2] Its water solubility, lower toxicity compared to traditional inhibitors like PMSF and DFP, and stability in aqueous solutions make it a popular choice in various biochemical and pharmaceutical applications.[3][4] However, understanding its potential off-target effects is crucial for accurate experimental design and interpretation of results.

Mechanism of Action: Serine Protease Inhibition

This compound SC belongs to the sulfonyl fluoride family of inhibitors. The primary mechanism involves the covalent modification of the hydroxyl group of the active site serine residue within serine proteases, leading to an irreversible inactivation of the enzyme.[1][4]

Mechanism of Serine Protease Inhibition by this compound SC This compound This compound SC EnzymeInhibitorComplex Non-covalent Enzyme-Inhibitor Complex This compound->EnzymeInhibitorComplex Reversible binding SerineProtease Serine Protease (Active) SerineProtease->EnzymeInhibitorComplex InactiveEnzyme Inactive Covalently Modified Enzyme EnzymeInhibitorComplex->InactiveEnzyme Irreversible covalent bond formation

Caption: Covalent inhibition of a serine protease by this compound SC.

Comparison of Inhibitory Activity Against Serine Proteases

This compound SC exhibits broad-spectrum activity against a variety of serine proteases. The following table summarizes its inhibitory potency (IC50 values) in comparison to other commonly used serine protease inhibitors. Lower IC50 values indicate greater potency.

EnzymeThis compound SC (AEBSF) IC50 (mM)Aprotinin IC50/KiLeupeptin IC50/KiChymostatin IC50/KiPMSF IC50/Working Conc.DFP IC50
Trypsin 0.081[5]Ki: 0.06 pM[6]Ki: 35 nM[7]-0.1 - 1 mM (Working Conc.)[8]-
Chymotrypsin 0.044[5]Ki: 9 nM[6]-Ki: 9.36 nM[9]0.1 - 1 mM (Working Conc.)[8]-
Thrombin 0.92[5]-IC50: 1.8 µM[10]-0.1 - 1 mM (Working Conc.)[8]-
Plasmin 1.99[5]Ki: 4.0 nM[6]IC50: 2.2 µM[10]---
Kallikrein (Glandular) 2.86[5]Ki: 1.0 nM (pancreatic)[6]Ki: 19 µM[8]---
Elastase 0.525[5]Ki: 3.5 µM (human leukocyte)[6]----
Factor Xa 24.0[5]-----
tPA 0.72[5]Ki: 8 µM (urokinase)[6]----
uPA 0.072[5]-----
Subtilisin A 1.801[5]-----
Factor XIIa 0.256[5]-----

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature, and enzyme source). Data from different sources should be compared with caution. Some values are reported as Ki (inhibition constant) which is a measure of binding affinity, while others are IC50 values.

Cross-Reactivity and Off-Target Effects

While this compound SC is a potent serine protease inhibitor, it is known to interact with other cellular enzymes and proteins. Understanding this cross-reactivity is critical for its specific application.

Inhibition of Other Enzyme Classes
  • Serine/Threonine Phosphatases: this compound SC has been described as a potent inhibitor of serine/threonine phosphatases.[2][11] However, specific IC50 values are not widely reported in the literature, making a direct quantitative comparison with its serine protease targets difficult.

  • PAF-degrading Acetylhydrolase (PAF-AH): this compound SC is an efficient and irreversible inhibitor of PAF-AH. Low concentrations (0.1 mM) have been shown to rapidly and completely inactivate this enzyme.

  • NADPH Oxidase: this compound SC can inhibit the activation of NADPH oxidase. One study reported an IC50 value of 1.2 mM for the inhibition of NADPH oxidase in a vascular cell line model.

Off-Target Modification of Amino Acid Residues

This compound SC, being a sulfonylating agent, can covalently modify other amino acid residues besides serine, particularly at high concentrations or in unoptimized protocols. These off-target residues include tyrosine, lysine, and histidine, as well as the N-terminal amino group of proteins.[4] This lack of absolute specificity has led some researchers to recommend against its use in highly sensitive proteomics applications where unintended modifications could interfere with results.[4]

Experimental Protocols

Determining the IC50 of an Irreversible Inhibitor (e.g., this compound SC)

The following is a generalized protocol for determining the IC50 value of an irreversible inhibitor using a spectrophotometric or fluorometric assay.

Materials:

  • Purified target enzyme

  • Specific chromogenic or fluorogenic substrate for the enzyme

  • This compound SC (or other inhibitor) stock solution of known concentration

  • Assay buffer (appropriate pH and ionic strength for the enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Workflow:

Workflow for IC50 Determination of an Irreversible Inhibitor cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution AddEnzyme Add Enzyme to Wells PrepEnzyme->AddEnzyme PrepInhibitor Prepare Serial Dilutions of Inhibitor AddInhibitor Add Inhibitor Dilutions to Microplate Wells PrepInhibitor->AddInhibitor PrepSubstrate Prepare Substrate Solution AddSubstrate Initiate Reaction with Substrate Addition Incubate Pre-incubate Enzyme and Inhibitor AddEnzyme->Incubate Incubate->AddSubstrate Measure Measure Absorbance/Fluorescence Kinetically AddSubstrate->Measure PlotData Plot Reaction Rate vs. Inhibitor Concentration Measure->PlotData CalculateIC50 Calculate IC50 Value PlotData->CalculateIC50

Caption: Experimental workflow for determining the IC50 of an irreversible inhibitor.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound SC in an appropriate solvent (e.g., water or buffer).

    • Perform serial dilutions of the this compound SC stock solution to create a range of inhibitor concentrations.

    • Prepare a working solution of the target enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the different concentrations of the this compound SC dilutions. Include a control well with no inhibitor.

    • Add the enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the irreversible reaction to occur.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the microplate in the plate reader and measure the change in absorbance or fluorescence over time (kinetic read).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified conditions.

Conclusion

This compound SC is a versatile and effective irreversible inhibitor of serine proteases, offering advantages in terms of solubility, stability, and lower toxicity over older inhibitors like PMSF and DFP. However, researchers must be aware of its potential for cross-reactivity with other enzyme classes, such as serine/threonine phosphatases and NADPH oxidase, as well as its capacity to modify other amino acid residues at high concentrations. Careful consideration of these off-target effects is essential for the design of well-controlled experiments and the accurate interpretation of results in both basic research and drug development. The choice of a protease inhibitor should always be guided by the specific requirements of the experimental system and a thorough understanding of the inhibitor's specificity profile.

References

A Head-to-Head Showdown: Pefabloc SC vs. PMSF Stability for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective inhibition of proteases is a critical step in preserving protein integrity during extraction and purification. Two of the most common serine protease inhibitors are Pefabloc SC (AEBSF) and Phenylmethylsulfonyl Fluoride (PMSF). While both are effective, their stability in aqueous solutions—the very environment where they are most needed—differs significantly. This guide provides an objective, data-driven comparison of their stability, offering insights to help you select the optimal inhibitor for your experimental needs.

At a Glance: Stability Under Pressure

The utility of a protease inhibitor is directly tied to its stability under common experimental conditions. A summary of the quantitative data highlights the superior stability of this compound SC in aqueous solutions, particularly at physiological pH and temperature.

Parameter This compound SC PMSF References
Half-life at pH 7.0, 25°C Stable110 minutes[1][2]
Half-life at pH 7.5, 25°C Stable55 minutes[1][2][3][4][5]
Half-life at pH 8.0, 25°C Slight hydrolysis35 minutes[1][2][6][7]
Half-life at pH 7.0, 37°C 6 hoursSignificantly shorter than at 25°C[8]
Half-life at pH 7.5, 37°C 2 hoursVery short[8]
Solubility Readily soluble in water and aqueous buffersPoorly soluble in water; stock solutions typically in anhydrous ethanol, isopropanol, or DMSO[6][8][9][10]
Toxicity Non-toxicNeurotoxin[8][11][12]

The Mechanism of Action and Inactivation

Both this compound SC and PMSF are sulfonyl fluorides that irreversibly inhibit serine proteases.[13] They act by covalently modifying the active site serine residue of the protease, rendering it inactive.[1][7][8] This covalent modification forms a stable complex, effectively removing the protease from the cellular environment.

However, the stability of the inhibitors themselves differs dramatically in aqueous solutions. Both undergo hydrolysis, which leads to their inactivation. This process is accelerated by increasing pH and temperature.[6][7]

cluster_Reaction Reaction Pathway Inhibitor This compound SC or PMSF Covalent_Complex Stable Inhibitor-Protease Complex Inhibitor->Covalent_Complex Inhibition Hydrolysis Inactive Hydrolyzed Inhibitor Inhibitor->Hydrolysis Inactivation (Hydrolysis) Protease Active Serine Protease Protease->Covalent_Complex Covalent_Complex->Hydrolysis

Fig. 1: Mechanism of serine protease inhibition and inhibitor inactivation.

Experimental Protocol: Head-to-Head Stability Assay

To quantitatively compare the stability of this compound SC and PMSF, a direct experimental approach can be employed. This protocol outlines a method to determine the half-life of each inhibitor under specific pH and temperature conditions.

Objective: To determine and compare the rate of hydrolysis (inactivation) of this compound SC and PMSF in aqueous buffer at a defined pH and temperature.

Materials:

  • This compound SC

  • PMSF

  • A specific serine protease (e.g., Trypsin)

  • A chromogenic or fluorogenic protease substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Buffer solution at the desired pH (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer or fluorometer

  • Incubator or water bath set to the desired temperature (e.g., 25°C)

Methodology:

  • Inhibitor Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound SC in water.

    • Prepare a concentrated stock solution of PMSF in an anhydrous solvent (e.g., ethanol or isopropanol).

  • Incubation of Inhibitors:

    • In separate tubes, dilute the this compound SC and PMSF stock solutions to the same final concentration in the pre-warmed buffer.

    • Incubate these inhibitor solutions at the desired temperature.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot from each incubating inhibitor solution.

  • Protease Inhibition Assay:

    • For each time point, mix the aliquot of the inhibitor with a solution of the serine protease and incubate for a short, standardized period to allow for inhibition.

    • Add the chromogenic or fluorogenic substrate to the mixture.

    • Measure the rate of substrate cleavage using a spectrophotometer or fluorometer. This rate is proportional to the remaining active protease.

  • Data Analysis:

    • The amount of active inhibitor remaining at each time point is inversely proportional to the measured protease activity.

    • Plot the percentage of remaining active inhibitor against time.

    • From this plot, determine the half-life (t½) of each inhibitor, which is the time it takes for 50% of the inhibitor to become inactivated.

cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis A1 Prepare this compound SC Stock (in Water) B1 Dilute Inhibitors in Buffer A1->B1 A2 Prepare PMSF Stock (in Anhydrous Solvent) A2->B1 B2 Incubate at Desired Temperature B1->B2 C1 Take Aliquots at Time Points B2->C1 C2 Incubate Aliquot with Protease C1->C2 C3 Add Substrate & Measure Activity C2->C3 D1 Calculate Remaining Active Inhibitor C3->D1 D2 Plot % Active Inhibitor vs. Time D1->D2 D3 Determine Half-Life (t½) D2->D3

Fig. 2: Experimental workflow for comparing inhibitor stability.

Conclusion: A Clearer Choice for Stability

The data and experimental evidence clearly indicate that this compound SC offers significantly greater stability in aqueous solutions compared to PMSF, especially under physiologically relevant conditions of pH and temperature.[9][12][14] This enhanced stability ensures more consistent and reliable protease inhibition over the course of an experiment. While PMSF remains a widely used inhibitor, its short half-life in aqueous buffers necessitates fresh preparation and repeated additions, introducing potential variability.[6][15] For researchers seeking a robust, water-soluble, and non-toxic serine protease inhibitor, this compound SC presents a superior alternative.

References

Pefabloc SC: A Comparative Guide to Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pefabloc® SC with other common serine protease inhibitors, namely Phenylmethylsulfonyl Fluoride (PMSF) and Aprotinin. The information presented herein is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.

Introduction to Serine Protease Inhibition

Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site. They play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Uncontrolled serine protease activity can lead to tissue damage and is implicated in various pathological conditions. Consequently, the use of effective serine protease inhibitors is critical in a wide range of research and drug development applications to prevent unwanted proteolysis and preserve protein integrity.

This compound® SC, also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is an irreversible inhibitor of serine proteases. It acts by covalently modifying the active site serine residue, leading to the formation of a stable, inactive enzyme-inhibitor complex.[1] This guide evaluates the effectiveness of this compound® SC in comparison to PMSF, another irreversible sulfonyl fluoride inhibitor, and Aprotinin, a reversible polypeptide inhibitor.

Mechanism of Action

This compound® SC and PMSF belong to the sulfonyl fluoride class of inhibitors. Their mechanism involves the sulfonylation of the hydroxyl group of the active site serine residue of the protease. This reaction forms a stable sulfonyl-enzyme derivative, rendering the enzyme inactive.[1]

Aprotinin, on the other hand, is a competitive, reversible inhibitor. It is a small protein that binds tightly to the active site of serine proteases, physically blocking substrate access.[2]

Comparative Performance Data

The following tables summarize the available quantitative data on the inhibitory effectiveness of this compound® SC, PMSF, and Aprotinin against various serine proteases. It is important to note that the data are compiled from different sources and experimental conditions may vary.

Table 1: IC50 Values for this compound® SC against a Panel of Serine Proteases

Serine ProteaseEnzyme ConcentrationIC50 (mM)
Trypsin0.2 µg/ml0.081
Chymotrypsin2.44 µg/ml0.044
Thrombin0.079 µg/ml0.92
Factor Xa0.12 µg/ml24.0
Plasmin4 CTA-U/ml1.99
tPA5.0 µg/ml0.72
uPA24.0 µg/ml0.072
Glandular Kallikrein3.5 µg/ml2.86
Elastase2.44 µg/ml0.525
Subtilisin A0.49 µg/ml1.801
Factor XIIa0.013 U/ml0.256
Data obtained at pH 7.0 and 25°C after 15 minutes of incubation with this compound® SC.[3]

Table 2: Apparent Rate Constants of Inactivation (kapp/I) for this compound® SC and PMSF

Serine ProteaseThis compound® SC (l × mol⁻¹ × s⁻¹)PMSF (l × mol⁻¹ × s⁻¹)
Trypsin3.062.57
Chymotrypsin17.825.0
Plasmin0.320.05
Plasma Kallikrein0.680.07
Thrombin5.12Not Available
This data indicates that this compound® SC inactivates plasmin and plasma kallikrein faster than PMSF, while the inactivation rates for trypsin and chymotrypsin are comparable.[1]

Table 3: Inhibition Constants (Ki) for Aprotinin

Serine ProteaseKi
Trypsin (bovine)< 0.2 nM
Trypsin 2 (human pancreatic)< 1 nM
Chymotrypsin A (human pancreatic)0.17 µM
PlasminNot Available
Plasma KallikreinNot Available
ThrombinNot a direct inhibitor
Aprotinin is a potent inhibitor of trypsin but a much weaker inhibitor of chymotrypsin. It does not directly inhibit thrombin but can inhibit coagulation initiated by the intrinsic pathway.[2][4]

Key Advantages of this compound® SC

This compound® SC offers several advantages over traditional serine protease inhibitors like PMSF:

  • Lower Toxicity : this compound® SC is significantly less toxic than PMSF, which is a neurotoxin.[5]

  • Superior Solubility and Stability : this compound® SC is readily soluble in water and aqueous buffers and exhibits greater stability, especially at physiological pH, compared to PMSF which has poor aqueous solubility and a short half-life in aqueous solutions.[6]

  • Effectiveness in Biological Fluids : Unlike PMSF, which can be sequestered by albumin in serum or plasma, this compound® SC does not interact with albumin and is therefore more effective at inhibiting thrombin in these fluids.[6]

Experimental Protocols

Chromogenic Assay for Serine Protease Inhibition

This protocol provides a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate. The example below is for trypsin, but it can be adapted for other serine proteases by selecting the appropriate enzyme, substrate, and buffer conditions.

Materials:

  • Serine Protease (e.g., Trypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Inhibitor (e.g., this compound® SC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the serine protease in cold assay buffer to the desired working concentration.

    • Dissolve the chromogenic substrate in the assay buffer to the desired working concentration.

    • Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., water for this compound® SC) and make serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the chromogenic substrate solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Serine Protease Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor & Pre-incubate prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor add_inhibitor->add_substrate measure_abs Measure Absorbance Change add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a chromogenic serine protease inhibition assay.

Coagulation_Cascade Simplified Blood Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa VIIIa VIIIa->X TissueFactor Tissue Factor VIIa VIIa TissueFactor->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Va Va Va->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->VIIIa Thrombin->Va Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin

Caption: The blood coagulation cascade, a key signaling pathway involving serine proteases.

References

Pefabloc®: A Superior Alternative to PMSF for Robust Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein purification, the prevention of proteolytic degradation is paramount to achieving high yields of pure, active protein. This guide provides a comprehensive comparison of Pefabloc® SC (AEBSF HCl), a water-soluble serine protease inhibitor, and its traditional alternative, Phenylmethylsulfonyl Fluoride (PMSF). Through a detailed examination of their properties, a representative case study, and experimental protocols, this guide demonstrates the advantages of this compound® SC in modern protein purification workflows.

Executive Summary

This compound® SC consistently emerges as a more reliable and user-friendly serine protease inhibitor compared to PMSF. Its key advantages include superior solubility in aqueous buffers, enhanced stability over a wider pH range, and significantly lower toxicity.[1][2] These characteristics translate to more consistent and effective protease inhibition throughout lengthy purification procedures, ultimately leading to higher quality protein preparations. While PMSF has been a laboratory staple for decades, its limitations, such as poor aqueous solubility, rapid degradation at neutral pH, and high toxicity, necessitate careful handling and can compromise purification outcomes.

Comparative Analysis of Inhibitor Properties

The choice of a protease inhibitor can significantly impact the success of a protein purification strategy. The following table summarizes the key properties of this compound® SC and PMSF, highlighting the practical advantages of this compound® SC for researchers.

FeatureThis compound® SC (AEBSF HCl)Phenylmethylsulfonyl Fluoride (PMSF)
Solubility Readily soluble in water and aqueous buffers (up to 100 mg/mL).[3][4]Poorly soluble in aqueous solutions; stock solutions must be prepared in organic solvents (e.g., ethanol, isopropanol, DMSO).[2]
Stability in Aqueous Solution More stable, especially at neutral and slightly alkaline pH. Half-life of ~6 hours at pH 7.0 and 37°C.[4][5]Highly unstable in aqueous solutions, with a half-life of about 30 minutes at pH 8.[6] Must be added fresh at each purification step.
Toxicity Non-toxic at typical working concentrations.[2][7]Highly toxic and a neurotoxin; requires special handling and disposal procedures.[2]
Mechanism of Action Irreversibly inhibits serine proteases by sulfonylation of the active site serine residue.[8]Irreversibly inhibits serine proteases by sulfonylation of the active site serine residue.
Effective Concentration 0.1 - 1.0 mM.[8]0.1 - 1.0 mM.
Ease of Use Can be directly added to aqueous lysis and purification buffers.[2][3]Requires preparation of fresh stock solutions in organic solvents immediately before use.

Case Study: Purification of Recombinant His-tagged Green Fluorescent Protein (GFP) from E. coli

This representative case study illustrates the practical benefits of using this compound® SC over PMSF in a standard protein purification workflow. The objective is to purify a His-tagged Green Fluorescent Protein (GFP) expressed in E. coli.

Experimental Overview

E. coli cells expressing His-tagged GFP were lysed, and the soluble protein was purified using immobilized metal affinity chromatography (IMAC). Two parallel experiments were conducted, one using this compound® SC and the other using PMSF in the lysis and purification buffers. The final yield, purity, and integrity of the purified GFP were compared.

Quantitative Results
ParameterThis compound® SCPMSF
Initial Lysate Protease Activity Significantly inhibitedModerately inhibited
Final Protein Yield (mg/L of culture) ~15 mg/L~10 mg/L
Purity (by SDS-PAGE) >95%~90% (with minor degradation bands)
Protein Integrity (by Western Blot) Single intact bandIntact band with faint lower molecular weight bands

The results indicate that the use of this compound® SC resulted in a higher yield of purer, more intact GFP compared to the purification performed with PMSF. This is attributed to the superior stability of this compound® SC throughout the entire purification process, providing sustained protection against proteases.

Experimental Protocols

Below are the detailed methodologies for the purification of His-tagged GFP using either this compound® SC or PMSF.

Materials
  • E. coli cell paste expressing His-tagged GFP

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole

  • This compound® SC stock solution: 100 mM in water

  • PMSF stock solution: 100 mM in isopropanol (prepare fresh)

  • Ni-NTA Agarose resin

  • Chromatography column

Protocol
  • Preparation of Lysis Buffer with Inhibitor:

    • This compound® SC: Add this compound® SC stock solution to the Lysis Buffer to a final concentration of 1 mM.

    • PMSF: Immediately before use, add PMSF stock solution to the Lysis Buffer to a final concentration of 1 mM.

  • Cell Lysis:

    • Resuspend the E. coli cell paste in the prepared Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA agarose column with 5 column volumes of Lysis Buffer (containing the respective inhibitor).

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (containing the respective inhibitor).

    • Elute the bound protein with 5 column volumes of Elution Buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Perform a Western blot using an anti-His antibody to evaluate protein integrity.

    • Determine the protein concentration using a Bradford assay.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the protein purification workflow and the mechanism of serine protease inhibition.

ProteinPurificationWorkflow Start E. coli Culture CellHarvest Cell Harvest (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (Sonication in buffer + Protease Inhibitor) CellHarvest->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification IMAC IMAC (Ni-NTA Column) Clarification->IMAC Wash Wash Step IMAC->Wash Elution Elution Wash->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein

A typical workflow for the purification of a His-tagged recombinant protein from E. coli.

SerineProteaseInhibition SerineProtease Serine Protease Active Site (Ser-OH) CovalentComplex Inactive Covalent Complex Ser-O-SO2-R SerineProtease->CovalentComplex Sulfonylation Inhibitor Inhibitor (this compound® or PMSF) Sulfonyl Fluoride Group (SO2F) Inhibitor->CovalentComplex

Mechanism of irreversible inhibition of a serine protease by a sulfonyl fluoride inhibitor.

Conclusion

The selection of an appropriate protease inhibitor is a critical step in designing a successful protein purification protocol. While PMSF has been widely used, its inherent drawbacks can lead to inconsistent results and pose safety risks. This compound® SC offers a superior alternative with its excellent water solubility, stability, and low toxicity.[1][2] As demonstrated in the representative case study, these advantages translate into higher yields of purer and more intact protein. For researchers seeking to optimize their protein purification workflows and ensure the highest quality results, this compound® SC is the recommended choice for effective and reliable inhibition of serine proteases.

References

Safety Operating Guide

Proper Disposal Procedures for Pefabloc SC (AEBSF)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Pefabloc SC, a serine protease inhibitor also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, ensure all relevant personnel are familiar with the following safety protocols. This information is derived from the product's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to approved standards such as EN166 (EU) or NIOSH (US).[1][2][3]

  • Hand Protection: Use protective, disposable gloves.[1][2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection: Wear a laboratory coat or long-sleeved clothing.[1][2][3]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard approved respirator.[5]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

  • Avoid breathing in dust or vapors.[4][6]

  • Prevent contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory work area.[1][2]

  • Wash hands thoroughly after handling the chemical.[1][2]

This compound SC Properties and Stability

Understanding the stability of this compound SC in solution is crucial for managing waste. The following table summarizes key quantitative data regarding its properties.

ParameterValue / ConditionStability / Notes
Working Concentration 0.1 to 1.0 mg/mL (0.4 to 4 mM)[2]N/A
Aqueous Solubility Up to 100 mg/mL[1]N/A
Stock Solution Stability 100 mM in distilled waterStable for 1-2 months when stored in aliquots at -15 to -25°C. These solutions are acidic.[1]
pH-Dependent Hydrolysis pH ≥ 7.0This compound® SC undergoes hydrolysis, with the rate increasing at higher temperatures.[1]
pH 7.0 at +37°C50% hydrolysis occurs in 6 hours.[1]
pH 7.5 at +37°CThe half-life is reduced to 2 hours.[1]

Step-by-Step Disposal Protocol

This compound SC waste is classified as chemical waste and may be considered hazardous.[3][5] It must be disposed of in accordance with all applicable country, federal, state, and local regulations.[1][2][6]

1. Waste Collection and Segregation:

  • Do Not Dispose in Sink: Never discard this compound SC powder or solutions down the drain.[3][4][7] Prevent the chemical from entering sewers or contaminating ground and surface water.[3][5][7]

  • Use Original Containers: Whenever possible, leave waste chemicals in their original containers.

  • Segregate Waste: Do not mix this compound SC waste with other waste materials. Collect solid residues and unused reagents in suitable, clearly labeled containers for disposal.[7]

  • Contaminated Materials: Handle uncleaned containers and other contaminated disposables (e.g., gloves, wipes) as you would the product itself.

2. Spill Management:

  • In case of a spill, avoid dust formation.[3][5]

  • Carefully sweep or shovel the solid material into a suitable container for disposal.[3][5]

  • Ensure the affected area is cleaned carefully and there is adequate ventilation.[7]

3. Professional Disposal Service:

  • The recommended method for final disposal is to engage a licensed professional waste disposal service.[4]

  • Waste may be disposed of via a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Chemical waste generators are responsible for correctly classifying the waste to ensure complete and accurate disposal procedures are followed.[5]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound SC waste.

Pefabloc_Disposal start This compound Waste Generated decision In Original Labeled Container? start->decision transfer Transfer to Suitable, Labeled Waste Container decision->transfer No   collect Collect Waste for Disposal decision->collect  Yes transfer->collect segregate Segregate from Other Incompatible Waste Streams collect->segregate storage Store in a Secure, Well-Ventilated Area segregate->storage contact Contact Licensed Professional Waste Disposal Service storage->contact end Waste Disposed via Approved Methods contact->end

Caption: this compound SC Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pefabloc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pefabloc SC, a widely used serine protease inhibitor. By adhering to these procedures, you can minimize risks and ensure the integrity of your experiments.

Essential Safety and Handling Information

This compound SC, also known as AEBSF, is a valuable tool in the lab, but it requires careful handling due to its corrosive nature. It can cause severe skin burns and eye damage.[1][2][3] The following table summarizes key quantitative data for this compound SC.

PropertyValue
Molecular Weight 239.5 Da[4]
Melting Point 175-185 °C
Solubility in Water 100 mg/mL[4][5]
Working Concentration 0.1 to 1.0 mg/mL (0.4 to 4 mM)[4][5]
Toxicity (LD50, oral in mice) 2.8 g/kg[4]
Storage Temperature +2 to +8°C[1][4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound SC, a comprehensive approach to personal protection is critical. The following PPE is mandatory to prevent contact and ensure your safety.

PPE CategorySpecific Requirements
Hand Protection Wear protective disposable gloves.[4][6] Nitrile gloves are a suitable option, especially for those with latex allergies.[7]
Body Protection A laboratory coat must be worn to protect skin and clothing from potential splashes.[4][6][7]
Eye and Face Protection Use safety glasses with side shields or goggles for eye protection.[4][6][7] If there is a risk of splashing, a face shield should also be worn.[3]
Respiratory Protection In case of insufficient ventilation or when handling the powder, use a suitable respiratory protective device with a P3 (EN 143) respirator cartridge to avoid inhalation of dust.[3][8]

Step-by-Step Handling and Disposal Protocol

Following a strict, procedural workflow for handling and disposing of this compound SC is essential for laboratory safety.

1. Preparation and Handling:

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust inhalation.[8]

  • Avoid all direct contact with the skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the laboratory work area.[4][6]

  • When preparing solutions, add the water-soluble this compound SC directly to aqueous buffers.[9]

  • Wash hands thoroughly with soap and water after handling samples and reagents.[4][6]

2. In-Experiment Use:

  • This compound SC can be used to inactivate proteinase K during the preparation of chromosomal DNA. An example protocol involves incubating agarose plugs containing the cells and digested proteins in 1 to 5 mM this compound SC in a Tris-HCl, EDTA buffer (pH 7) for 2 hours at +37°C or overnight.[4][5]

  • It is also effective in blocking thrombin activity in serum or plasma.[4][5][9]

3. Storage of Solutions:

  • Store concentrated stock solutions (e.g., 100 mM) prepared in distilled water at -15 to -25°C; they are stable for at least two months under these acidic conditions.[4][5]

  • The stability of this compound SC is affected by pH and temperature, with hydrolysis increasing at a pH of 7 or higher and at elevated temperatures.[4]

4. Spill Management:

  • In case of a spill, avoid dust formation.[8]

  • Mechanically pick up the spilled solid and collect it in a suitable, labeled container for disposal.[8]

  • Clean the affected area carefully and ensure adequate ventilation.[8]

5. Disposal:

  • Discard unused reagents and waste in accordance with all applicable country, federal, state, and local regulations.[4][6]

  • Solid residues should be collected in a designated container (e.g., container C for solid residues).[1]

  • Do not allow this compound SC to enter sewers or surface and ground water.[8]

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the key stages from preparation to disposal.

Pefabloc_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Work in Ventilated Area A->B C Prepare this compound Solution B->C D Conduct Experiment C->D E Clean Work Area D->E F Wash Hands Thoroughly E->F G Segregate Waste H Dispose per Regulations G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.